Ethyl 5-bromo-2-methylnicotinate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-bromo-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPPFGWQMCQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567894 | |
| Record name | Ethyl 5-bromo-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129477-21-0 | |
| Record name | Ethyl 5-bromo-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-bromo-2-methylnicotinate (CAS No. 129477-21-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-methylnicotinate, with the CAS number 129477-21-0, is a halogenated pyridine derivative that serves as a key building block in organic synthesis.[1] Its structural features, including a bromine atom and an ester functional group on the pyridine ring, make it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in medicinal chemistry and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 129477-21-0 | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Appearance | Off-white to slight yellow solid | [2] |
| Melting Point | 113 °C | [3] |
| Boiling Point | 263 °C | [3] |
| Density | 1.439 g/cm³ | [3] |
| Water Solubility | Slightly soluble in water | [3] |
| Purity | ≥98% | [1] |
Spectral Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the ethyl group of the ester, and the methyl group attached to the pyridine ring.
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between them would be indicative of their meta relationship.
-
Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group, typically found at δ 4.0-4.5 ppm and δ 1.2-1.5 ppm, respectively.
-
Methyl Protons: A singlet for the methyl group attached to the pyridine ring, expected to appear in the range of δ 2.3-2.7 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
-
Carbonyl Carbon: The ester carbonyl carbon should appear in the downfield region of the spectrum, typically around δ 165-175 ppm.
-
Aromatic Carbons: The pyridine ring carbons will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine atom will be significantly shifted.
-
Ethyl Ester Carbons: The -OCH₂- carbon is expected around δ 60-65 ppm, and the -CH₃ carbon will be in the upfield region, around δ 14-18 ppm.
-
Methyl Carbon: The methyl carbon attached to the pyridine ring is predicted to be in the range of δ 18-25 ppm.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.
-
Molecular Ion Peak: [M]⁺ at m/z ≈ 243 and [M+2]⁺ at m/z ≈ 245.
-
Major Fragments: Fragmentation is likely to occur via the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a significant peak at m/z ≈ 198/200. Further fragmentation may involve the loss of CO.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ester): A strong absorption band in the region of 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
-
C-Br Stretch: A medium to strong absorption in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions above and below 3000 cm⁻¹, respectively.
Experimental Protocol: Synthesis of this compound
The following is a detailed protocol for the synthesis of this compound from 5-bromo-2-methylnicotinic acid.
Materials and Reagents
-
5-Bromo-2-methylnicotinic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Chloroform
-
Saturated Sodium Carbonate solution
-
Anhydrous Magnesium Sulfate
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-methylnicotinic acid.
-
Esterification: Add an excess of anhydrous ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid with cooling.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with chloroform (3 x volumes). Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Visualization of the Synthesis Workflow
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry due to the versatility of the pyridine scaffold and the reactivity of the bromine and ester functionalities.[1]
Role as a Chemical Intermediate
The bromine atom on the pyridine ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug screening. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides, which are common pharmacophores in drug molecules.
Logical Relationship in Drug Discovery
Caption: Role of this compound in drug discovery.
While specific examples of marketed drugs derived directly from this compound are not prominently documented, its structural motifs are present in numerous biologically active compounds. The substituted nicotinic acid framework is a common feature in molecules targeting a variety of receptors and enzymes.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties and straightforward synthesis make it an accessible starting material for the creation of diverse molecular libraries. The strategic positioning of the bromine atom and the ester functional group allows for a wide range of chemical transformations, providing medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. Further exploration of its applications is likely to yield new and innovative drug candidates.
References
An In-Depth Technical Guide to Ethyl 5-bromo-2-methylnicotinate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-bromo-2-methylnicotinate, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a detailed synthesis protocol, and explores its application in the development of novel therapeutic agents, with a focus on its utility in cross-coupling reactions.
Core Compound Properties
This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure features a bromine atom, which is amenable to a variety of cross-coupling reactions, making it a valuable starting material for generating libraries of compounds for biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 244.09 g/mol | [1][2] |
| Molecular Formula | C9H10BrNO2 | [1][2] |
| CAS Number | 129477-21-0 | [1][2] |
| Appearance | Pale yellow solid | [3] |
| Boiling Point | 263 °C | [3][4] |
| Density | 1.439 g/cm³ | [3] |
| Water Solubility | Slightly soluble | [3][4] |
Synthesis of this compound
The following experimental protocol details a common method for the synthesis of this compound.
Experimental Protocol: Esterification of 5-bromo-2-methylnicotinic acid
Objective: To synthesize this compound via the esterification of 5-bromo-2-methylnicotinic acid.
Materials:
-
5-bromo-2-methylnicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Phase transfer catalyst (e.g., Benzyltriethylammonium chloride)
-
Chloroform
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Stirrer
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 250 mL three-neck flask, add 5-bromo-2-methylnicotinic acid, anhydrous ethanol, a catalytic amount of concentrated sulfuric acid, and the phase transfer catalyst.
-
Equip the flask with a stirrer and a distillation apparatus.
-
Heat the mixture with stirring. Gradually increase the temperature to distill off the ethanol. This helps to remove the water generated during the reaction, driving the equilibrium towards the product.
-
Once the desired temperature is reached, stop the heating and allow the mixture to cool.
-
Pour the cooled reaction mixture into a separatory funnel.
-
Neutralize the mixture with a saturated sodium carbonate solution until the pH is approximately 7.
-
Extract the product with chloroform.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The bromine atom at the 5-position of the pyridine ring is a key functional group that allows for the introduction of various substituents through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Nicotinic acid and its derivatives have been shown to possess a broad spectrum of biological activities, including:
-
Anticancer: As inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2).[1]
-
Anti-inflammatory: Exhibiting significant anti-inflammatory properties.[2][5]
-
Antibacterial and Antifungal: Serving as a scaffold for novel antimicrobial agents.[6][7]
The general workflow for utilizing this compound in a drug discovery program is illustrated in the diagram below.
Figure 1: A generalized workflow for the use of this compound in drug discovery.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The following is a general protocol for the coupling of this compound with an arylboronic acid.[8][9][10][11][12]
Objective: To synthesize a 5-aryl-2-methylnicotinate derivative via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)
-
Base (e.g., Potassium carbonate, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas line
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 2.5 mol%) to the flask.
-
Seal the flask and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-methylnicotinate derivative.
This protocol can be adapted for a wide variety of arylboronic acids, allowing for the generation of a diverse library of compounds for further biological evaluation.
Figure 2: Logical relationship of components in a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient generation of diverse molecular scaffolds. The resulting nicotinic acid derivatives have shown promise in a variety of therapeutic areas, making this starting material a valuable tool for researchers and scientists in the pharmaceutical industry.
References
- 1. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Ethyl 5-bromo-2-methylnicotinate, a key intermediate in pharmaceutical synthesis.[1][2] The information is presented to support research and development activities in the pharmaceutical and chemical industries.
Core Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for handling, reaction setup, and process development.
| Property | Value | Source |
| CAS Number | 129477-21-0 | [3] |
| Molecular Formula | C9H10BrNO2 | [3] |
| Molecular Weight | 244.09 g/mol | [3] |
| Appearance | Pale yellow solid | [4][5] |
| Melting Point | 113 °C | [4] |
| Boiling Point | 263 °C | [1][4] |
| Density | 1.439 g/cm³ | [1][4] |
| Water Solubility | Slightly soluble in water | [1][4][5] |
| Flash Point | 113 °C | [1][4] |
| Refractive Index | 1.541 | [4] |
| Vapor Pressure | 0.011 mmHg at 25°C | [4][5] |
| pKa (Predicted) | 1.66 ± 0.20 | [1][4] |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound from 5-bromo-2-methylnicotinic acid. This esterification reaction is catalyzed by sulfuric acid with the aid of a phase transfer catalyst to improve reaction efficiency.[6]
Materials:
-
5-bromo-2-methylnicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride - BTEAC)
-
Saturated sodium carbonate solution
-
Chloroform
Procedure:
-
To a 250 mL three-neck flask equipped with a stirrer and distillation apparatus, add 4.9 g (0.04 mol) of 5-bromo-2-methylnicotinic acid, 40 mL of anhydrous ethanol, a catalytic amount of concentrated sulfuric acid, and the phase transfer catalyst.[6]
-
Heat the mixture with stirring. The temperature is gradually increased to distill off the ethanol. This process removes the water generated during the reaction, driving the equilibrium towards the formation of the ester.[6]
-
Continue the distillation until the desired reaction temperature is reached. Once the reaction is complete, stop heating and allow the mixture to cool.[6]
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 7.[6]
-
Extract the product with chloroform (20 mL).[6]
-
Separate the organic layer and recover the chloroform under atmospheric pressure.[6]
-
The crude product is then purified by vacuum distillation to yield this compound.[6]
Experimental Workflow Visualization
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide on the Solubility of Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Ethyl 5-bromo-2-methylnicotinate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the existing qualitative information and provides context through related experimental protocols.
Core Data Presentation: Solubility Profile
While specific quantitative solubility values (e.g., in g/100mL or mol/L) for this compound are not extensively documented, qualitative solubility information has been gathered from various sources. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.
The following table summarizes the known qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Classification | Solvent | Solubility Description |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][2][3][4] |
| Polar Protic | Methanol | Soluble[1] |
| Ethanol | Soluble[1] | |
| Water | Slightly soluble[1] | |
| Non-polar Aprotic | Acetone | Soluble[1] |
| Ethyl Acetate | Soluble[1] | |
| Chloroform | Soluble[1] | |
| Benzene | Slightly soluble[1] | |
| Diethyl Ether | Slightly soluble[1] | |
| n-Hexane | Insoluble[1] |
Note: The term "soluble" indicates that the compound dissolves to a degree suitable for chemical reactions, as inferred from its use in synthesis protocols. "Slightly soluble" suggests limited dissolution, and "insoluble" indicates negligible dissolution.
Experimental Protocols
Representative Synthetic Protocol:
One common application of this compound is in the synthesis of more complex heterocyclic compounds. The following is a representative experimental workflow for a reaction where this compound is used as a starting material.
-
Reaction Setup: A multi-neck round-bottom flask is equipped with a temperature probe and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: this compound and 1,3,5-triazine are charged to the flask, followed by the addition of dry dimethyl sulfoxide (DMSO).[4]
-
Dissolution: The mixture is stirred at room temperature to ensure complete dissolution of the solids.[4]
-
Reaction Initiation: A base, such as potassium tert-butoxide (t-BuOK), is added to the solution.[4]
-
Work-up: Upon completion, the reaction mixture is cooled and concentrated under reduced pressure. The crude product is then purified, often involving techniques like extraction and chromatography.
Mandatory Visualization
The following diagram illustrates the experimental workflow for a synthetic application of this compound.
This guide serves as a foundational resource for professionals working with this compound. While quantitative solubility data remains a gap in the current literature, the provided qualitative information and experimental context offer valuable guidance for practical applications. Further research into the physicochemical properties of this compound is warranted to expand its utility in pharmaceutical development.
References
Spectroscopic Analysis of Ethyl 5-bromo-2-methylnicotinate: A Technical Guide
Introduction
Ethyl 5-bromo-2-methylnicotinate, with the CAS number 129477-21-0, is a substituted pyridine derivative.[1][2] As a functionalized heterocyclic compound, it holds potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a detailed overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental data, this guide presents predicted spectroscopic data alongside detailed, generalized experimental protocols for obtaining such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation and correlation with data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.35 | d | 1H | H-6 |
| 8.15 | d | 1H | H-4 |
| 4.35 | q | 2H | -OCH₂CH₃ |
| 2.70 | s | 3H | -CH₃ |
| 1.38 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.5 | C=O |
| 158.0 | C-2 |
| 152.0 | C-6 |
| 141.0 | C-4 |
| 129.0 | C-3 |
| 118.0 | C-5 |
| 61.5 | -OCH₂CH₃ |
| 24.0 | -CH₃ |
| 14.0 | -OCH₂CH₃ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| 1725-1705 | Strong | C=O stretch (ester) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| 1300-1000 | Strong | C-O stretch (ester) |
| ~1050 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 243/245 | High | [M]⁺ (Molecular ion, bromine isotopes) |
| 214/216 | Medium | [M - C₂H₅]⁺ |
| 198/200 | Medium | [M - OCH₂CH₃]⁺ |
| 170/172 | Medium | [M - COOC₂H₅]⁺ |
| 118 | High | [M - Br - COOC₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 500 MHz NMR spectrometer.
-
Tune and shim the probe to the deuterium frequency of CDCl₃ to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
Process the FID with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
For direct insertion, the sample is heated to ensure vaporization.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier detector records the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Analyze the major fragment ions to deduce the structure.
-
Workflow and Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
References
An In-depth Technical Guide to Ethyl 5-bromo-2-methylnicotinate: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-bromo-2-methylnicotinate, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and purification, and its applications in the development of bioactive molecules.
Chemical Structure and Properties
This compound is a substituted pyridine derivative with the systematic IUPAC name ethyl 5-bromo-2-methylpyridine-3-carboxylate. Its structure features a pyridine ring substituted with a bromo group at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position.
// Atom nodes N1 [label="N", pos="0,1!", color="#EA4335"]; C2 [label="C", pos="-1.2,0.5!", color="#202124"]; C3 [label="C", pos="-1.2,-0.5!", color="#202124"]; C4 [label="C", pos="0,-1!", color="#202124"]; C5 [label="C", pos="1.2,-0.5!", color="#202124"]; C6 [label="C", pos="1.2,0.5!", color="#202124"]; C_Me [label="C", pos="-2.4,1!", color="#202124"]; Br5 [label="Br", pos="2.4,-1!", color="#34A853"]; C_CO [label="C", pos="-2.4,-1!", color="#202124"]; O_CO [label="O", pos="-2.4,-2!", color="#EA4335"]; O_Et [label="O", pos="-3.6,-0.5!", color="#EA4335"]; C_Et1 [label="C", pos="-4.8,-1!", color="#202124"]; C_Et2 [label="C", pos="-6,-0.5!", color="#202124"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- C_Me; C5 -- Br5; C3 -- C_CO; C_CO -- O_CO [style=double]; C_CO -- O_Et; O_Et -- C_Et1; C_Et1 -- C_Et2;
// Hydrogens (implicit) } केंद्रीकृतChemical Structure of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 244.09 g/mol | [1][2] |
| CAS Number | 129477-21-0 | [1][2] |
| Appearance | Pale yellow solid | [3] |
| Boiling Point | 263 °C | [3] |
| Density | 1.439 g/cm³ | [3] |
| Solubility | Slightly soluble in water | [3] |
| Flash Point | 113 °C | [3] |
| Refractive Index | 1.541 | [3] |
Spectroscopic Data
The structural characterization of this compound is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons, the ethyl ester group, and the methyl group. The expected chemical shifts (δ) in ppm are:
| Protons | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H (C4-H, C6-H) | 8.0 - 8.5 | m |
| -OCH₂CH₃ | 4.3 - 4.4 | q |
| Pyridine-CH₃ | 2.7 - 2.8 | s |
| -OCH₂CH₃ | 1.3 - 1.4 | t |
¹³C NMR Spectroscopy
The carbon NMR spectrum shows distinct signals for each carbon atom in the molecule. The anticipated chemical shifts (δ) in ppm are:
| Carbon | Chemical Shift (ppm) |
| C=O (ester) | ~165 |
| Aromatic C-Br | ~118 |
| Aromatic C | 125 - 155 |
| -OCH₂CH₃ | ~61 |
| Pyridine-CH₃ | ~24 |
| -OCH₂CH₃ | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~2980 - 2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (ester) |
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Common fragmentation patterns involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.[4]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer esterification of 5-bromo-2-methylnicotinic acid.[5]
Materials:
-
5-bromo-2-methylnicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Benzyltriethylammonium chloride (BTEAC) - phase transfer catalyst
-
Chloroform
-
Saturated sodium carbonate solution
Procedure:
-
To a 250 mL three-necked flask equipped with a stirrer and a distillation apparatus, add 5-bromo-2-methylnicotinic acid (0.04 mol), 40 mL of anhydrous ethanol, 5.5 g of concentrated sulfuric acid, and 0.3 g of BTEAC.[5]
-
Heat the mixture with stirring, and gradually increase the temperature to distill off the ethanol-water azeotrope. The reaction temperature is typically maintained around 105 °C.[5]
-
Continue the distillation until the desired amount of distillate is collected, indicating the removal of water and driving the equilibrium towards the product.
-
Stop heating and allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium carbonate to a pH of approximately 7.[5]
-
Extract the product with chloroform (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude this compound is purified by vacuum distillation.[5]
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under vacuum.
-
Collect the fraction boiling at 92-95 °C at a pressure of 1.06 kPa to obtain the pure product as a pale yellow solid upon cooling.[5]
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The bromo- and ester- functionalities provide versatile handles for various cross-coupling reactions and amide bond formations, allowing for the construction of complex molecular architectures.
One notable application is in the synthesis of inhibitors of receptor tyrosine kinases, which are crucial targets in cancer therapy. The general synthetic strategy often involves a Suzuki or Stille coupling at the 5-position to introduce a substituted aryl or heteroaryl group, followed by hydrolysis of the ester and subsequent amidation to build the final inhibitor scaffold.
This versatile building block allows for the systematic exploration of the chemical space around the pyridine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. Its use has been instrumental in the development of novel therapeutics targeting a range of diseases.
References
An In-Depth Technical Guide to Ethyl 5-bromo-2-methylnicotinate: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of Ethyl 5-bromo-2-methylnicotinate (CAS No. 129477-21-0). It also includes a summary of its physicochemical properties and a detailed experimental protocol for its synthesis, which can serve as a basis for its use in a laboratory setting. This document is intended for professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
This compound is a pale yellow solid that is slightly soluble in water.[1][2] It is classified as a heterocyclic building block and a carboxylate derivative, often used as a pharmaceutical intermediate.[3][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 129477-21-0 | [3] |
| Molecular Formula | C9H10BrNO2 | [3] |
| Molecular Weight | 244.09 g/mol | [3] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 113°C | [1] |
| Boiling Point | 263°C | [1] |
| Flash Point | 113°C | [1] |
| Density | 1.439 g/cm³ | [1] |
| Vapor Pressure | 0.011 mmHg at 25°C | [1] |
| Water Solubility | Slightly soluble | [1][2] |
| Refractive Index | 1.541 | [1] |
Safety and Handling
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Warning".
Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, it is crucial to adhere to the following precautionary statements and use appropriate personal protective equipment (PPE) to minimize exposure and risk.
Table 2: Precautionary Statements and Recommended PPE
| Category | Precautionary Statement Codes | Recommended PPE |
| Prevention | P261, P264, P271, P280 | - Chemical safety goggles or face shield- Protective gloves (e.g., nitrile rubber)- Lab coat or other protective clothing- Use only in a well-ventilated area, preferably in a chemical fume hood. |
| Response | P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362 | - In case of skin contact, wash with plenty of soap and water.- If inhaled, remove person to fresh air and keep comfortable for breathing.- If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.- Call a POISON CENTER or doctor/physician if you feel unwell. |
| Storage | P403+P233, P405 | - Store in a well-ventilated place. Keep container tightly closed.- Store locked up. |
| Disposal | P501 | - Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures
-
After inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Toxicological Information
Currently, there is limited publicly available quantitative toxicological data, such as LD50 or LC50 values, for this compound. However, based on its GHS classification, it is known to be an irritant to the skin, eyes, and respiratory system. As with all chemicals, unnecessary exposure should be avoided.
Experimental Protocols
Synthesis of this compound
The following is a general laboratory procedure for the synthesis of this compound.
Materials:
-
5-Bromo-2-methylnicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride - BTEAC)
-
Saturated sodium carbonate solution
-
Chloroform
Equipment:
-
250 mL three-neck flask
-
Stirrer
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL three-neck flask, combine 5-bromo-2-methylnicotinic acid (e.g., 4.9 g, 0.04 mol), anhydrous ethanol (e.g., 40 mL), a suitable amount of concentrated sulfuric acid, and a phase transfer catalyst.
-
Equip the flask with a stirrer and a distillation apparatus.
-
Heat the mixture with stirring. Gradually increase the temperature to distill off the ethanol.
-
Once the desired temperature is reached, stop heating and allow the mixture to cool.
-
Neutralize the reaction mixture with a saturated solution of sodium carbonate to a pH of approximately 7.
-
Extract the product with chloroform (e.g., 20 mL).
-
Separate the organic layer and remove the chloroform under reduced pressure using a rotary evaporator to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Biological Activity and Applications in Drug Discovery
This compound is a derivative of nicotinic acid (Vitamin B3). Nicotinic acid and its derivatives are known to be involved in a wide range of biological processes and have been explored for various therapeutic applications.[5] Derivatives of nicotinic acid have shown potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][6][7]
While the specific biological target and mechanism of action for this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active nicotinic acid derivatives suggests its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. For instance, various nicotinic acid derivatives have been investigated as inhibitors of enzymes or as ligands for receptors. The bromo- and methyl-substituents on the pyridine ring can influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for a biological target.
Further research is required to elucidate the specific signaling pathways and molecular targets with which this compound interacts.
Visualizations
General Handling Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for safely handling this compound.
Conceptual Role in Drug Discovery
This diagram depicts a conceptual workflow illustrating how a chemical intermediate like this compound is utilized in the early stages of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Stability and Storage of Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 5-bromo-2-methylnicotinate, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout the research and drug development lifecycle. This document outlines potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.09 g/mol | [1] |
| Appearance | Off-white to slight yellow solid | [2] |
| Boiling Point | 263 °C | [3] |
| Flash Point | 113 °C | [3] |
| Solubility | Slightly soluble in water | [3] |
Recommended Storage Conditions
To maintain the integrity and purity of this compound, specific storage conditions are recommended. These conditions are designed to minimize degradation from environmental factors.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Prevents thermal degradation. |
| Atmosphere | Inert Atmosphere (e.g., Nitrogen, Argon) | Minimizes oxidative degradation. |
| Light | Store in a light-resistant container | Protects against photolytic degradation. |
| Moisture | Store in a dry, well-ventilated area | Prevents hydrolysis of the ester functional group. |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods.
A logical workflow for identifying potential degradation is outlined below:
Caption: Logical workflow for investigating degradation pathways.
Hydrolysis
The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would yield 5-bromo-2-methylnicotinic acid and ethanol. Studies on similar nicotinate esters have shown that hydrolysis is a primary degradation pathway. For instance, methylnicotinate in aqueous solution primarily degrades to nicotinic acid.
The anticipated hydrolytic degradation pathway is as follows:
Caption: Anticipated hydrolytic degradation pathway.
Oxidation
While the pyridine ring is relatively stable to oxidation, the methyl group and the ethyl ester group could be susceptible to oxidative stress, potentially forming N-oxides or other oxidation byproducts. It is recommended to handle the compound in an inert atmosphere to minimize this risk.
Photodegradation
Aromatic halogenated compounds can be susceptible to photodecomposition. The energy from UV or visible light can lead to the cleavage of the carbon-bromine bond, generating radical species that can lead to a variety of degradation products. Therefore, protection from light during storage and handling is crucial.
Thermal Degradation
Elevated temperatures can provide the energy necessary to initiate various degradation reactions. While the compound has a relatively high boiling point, prolonged exposure to heat, especially in the presence of oxygen or moisture, could accelerate degradation.
Experimental Protocols for Stability Testing
To experimentally determine the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The goal is to induce degradation to a level of 5-20% to identify potential degradants and develop a stability-indicating analytical method.
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study:
Caption: Experimental workflow for a forced degradation study.
Detailed Methodologies
4.2.1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
4.2.2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at 60°C and withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature and withdraw samples at appropriate time intervals. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and withdraw samples at appropriate time intervals.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C. Also, expose the stock solution to 80°C. Withdraw samples at appropriate time intervals.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
4.2.3. Analytical Method:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of the stressed samples. A reverse-phase method would be suitable for separating the parent compound from its more polar degradation products.
Table 3: Suggested HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 260 nm) |
| Column Temperature | 30°C |
For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Summary and Conclusions
This compound is a stable compound when stored under the recommended conditions of room temperature in a dry, inert atmosphere, and protected from light. The primary degradation pathway is likely to be hydrolysis of the ester linkage, especially in the presence of acid or base. Other potential degradation routes include oxidation and photolysis.
A comprehensive forced degradation study is essential to fully characterize the stability profile of this molecule. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to ensure the quality and reliability of this compound in their drug development endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to Ethyl 5-bromo-2-methylnicotinate: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-bromo-2-methylnicotinate, a key heterocyclic building block in medicinal chemistry. The document details its commercial availability, physicochemical properties, a robust synthesis protocol, and its application as a crucial intermediate in the development of targeted therapeutics.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of chemical suppliers. It is typically supplied as an off-white to pale yellow solid. For research and development purposes, it is offered in quantities ranging from milligrams to kilograms, with purity levels generally advertised as 95%, 98%, or 99% and above. While pricing is often available upon inquiry, some suppliers offer baseline pricing for smaller quantities.
A summary of its key physicochemical properties and commercial details is provided in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 129477-21-0[1][2] |
| Molecular Formula | C₉H₁₀BrNO₂[1][2] |
| Molecular Weight | 244.09 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | 263 °C |
| Melting Point | Information not consistently available |
| Solubility | Slightly soluble in water |
| Purity | Typically ≥95%, with higher purities available |
Table 2: Commercial Supplier Information for this compound
| Supplier | Purity Offered | Available Quantities |
| AOBChem | 95% | 250mg to 100g (larger quantities by inquiry)[1] |
| CP Lab Safety | min 98% | 10g (and likely other quantities)[2] |
| ChemicalBook | 98%, 99%+ | Inquire for details (pricing examples provided) |
| BLD Pharm | Inquire for details | Inquire for details |
| Echemi | 99% | Inquire for details |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the esterification of 5-bromo-2-methylnicotinic acid. A detailed experimental protocol is outlined below.
Experimental Protocol: Esterification of 5-bromo-2-methylnicotinic acid
This protocol describes a phase-transfer catalyzed esterification reaction.
Materials:
-
5-bromo-2-methylnicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Phase transfer catalyst (e.g., Benzyltriethylammonium chloride - BTEAC)
-
Saturated sodium carbonate solution
-
Chloroform
-
Distillation apparatus
-
250 mL three-neck flask
-
Stirrer
Procedure:
-
To a 250 mL three-neck flask equipped with a stirrer and distillation apparatus, add 4.9 g (0.04 mol) of 5-bromo-2-methylnicotinic acid, 40 mL of anhydrous ethanol, an appropriate amount of concentrated sulfuric acid, and the phase transfer catalyst.
-
Heat the mixture with stirring. Gradually increase the temperature to distill off the ethanol. The removal of ethanol helps to drive the reaction forward by eliminating the water produced during esterification.
-
Once the desired liquid temperature is reached, cease heating and allow the mixture to cool naturally.
-
When the temperature reaches approximately 50°C, pour out the reaction mixture. The product should be a white solid at room temperature.
-
Neutralize the product with a saturated sodium carbonate solution to a pH of approximately 7.
-
Extract the product with 20 mL of chloroform.
-
Collect the organic layer and transfer it to a vacuum distillation flask.
-
First, recover the chloroform under atmospheric pressure.
-
Then, collect the final product, this compound, under reduced pressure.
Diagram 1: Synthesis Workflow for this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile intermediate in the synthesis of complex molecular scaffolds for drug discovery. Its pyridine ring system is a common feature in many biologically active compounds. A notable application is in the development of kinase inhibitors and other targeted therapies.
Intermediate in the Synthesis of a MET Kinase Inhibitor (AMG 337)
This compound is a documented starting material in the synthesis of AMG 337, a potent and selective inhibitor of the MET receptor tyrosine kinase.[3] The MET signaling pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention.
Diagram 2: Simplified MET Signaling Pathway
Caption: The MET signaling pathway, a target for cancer therapy, is inhibited by AMG 337.
Precursor for Triazolopyrimidine Compounds as PRC2 Inhibitors
This compound is also utilized in the synthesis of triazolopyrimidine compounds.[4] These compounds have been investigated as inhibitors of the Polycomb Repressive Complex 2 (PRC2), with a specific focus on the EED subunit. Dysregulation of PRC2 is implicated in the pathogenesis of various cancers.
Diagram 3: Logical Relationship of this compound to PRC2 Inhibition
Caption: The role of this compound in developing PRC2 inhibitors for cancer treatment.
Conclusion
This compound is a commercially accessible and valuable building block for medicinal chemists and drug development professionals. Its utility as a key intermediate in the synthesis of targeted therapies, such as MET and PRC2 inhibitors, underscores its importance in the discovery of novel treatments for cancer and other diseases. The synthetic protocol provided offers a reliable method for its preparation, enabling further exploration of its potential in creating new and effective pharmaceuticals.
References
Navigating the Purity Landscape of Ethyl 5-bromo-2-methylnicotinate: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This in-depth technical guide focuses on the purity specifications of Ethyl 5-bromo-2-methylnicotinate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines typical purity specifications, methodologies for its determination, and a logical approach to impurity profiling.
This compound (CAS No. 129477-21-0) is a heterocyclic compound whose purity is critical for the successful synthesis of downstream products, ensuring the efficacy and safety of the final drug substance. Commercially available this compound is typically offered at a purity of 98% or higher.
Physicochemical and Purity Specifications
The following table summarizes the key physical and chemical properties of this compound, along with common purity specifications found in commercial-grade material. These parameters are essential for identity confirmation and for establishing a baseline for quality control.
| Parameter | Specification |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.09 g/mol |
| Melting Point | 113 °C |
| Boiling Point | 263 °C |
| Assay (by HPLC/GC) | ≥ 98% |
| Moisture Content | ≤ 0.5% |
| Total Impurities | ≤ 2% |
| Solubility | Slightly soluble in water |
Analytical Methodologies for Purity Determination
A comprehensive assessment of this compound's purity profile requires a suite of analytical techniques. While specific, validated methods for this exact compound are often proprietary, the following sections detail the general and widely accepted experimental protocols for the analysis of similar organic compounds. These can be adapted and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assay determination and impurity profiling due to its high resolution and sensitivity. A reverse-phase HPLC method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution is often used to effectively separate the main component from its impurities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and its potential impurities have significant absorbance, for instance, around 254 nm.
-
Sample Preparation: A known concentration of the sample is prepared by dissolving it in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile organic compounds. It is particularly useful for identifying residual solvents and other volatile impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection: A split/splitless injector is used, with the injection port temperature set high enough to ensure complete volatilization of the sample (e.g., 250 °C).
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. The mass scan range is set to cover the expected molecular weights of the analyte and potential impurities (e.g., 40-450 m/z).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the main component and the identification of structurally related impurities.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in the deuterated solvent.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. The chemical shifts, signal integrations (for ¹H), and coupling constants provide detailed structural information.
Visualizing the Workflow and Impurity Landscape
To better understand the process of ensuring the purity of this compound, the following diagrams illustrate the general workflow from synthesis to analysis and a logical classification of potential impurities.
Caption: General workflow for synthesis, purification, and analysis.
Caption: Logical classification of potential impurities.
Conclusion
The purity of this compound is a critical quality attribute that directly impacts its suitability for pharmaceutical synthesis. A thorough understanding and implementation of robust analytical methodologies are essential for ensuring that the material meets the stringent requirements of the drug development industry. This guide provides a foundational understanding of the purity specifications, analytical techniques, and impurity considerations for this important chemical intermediate. Researchers and scientists are encouraged to develop and validate specific analytical methods tailored to their unique processes and product requirements.
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of Ethyl 5-bromo-2-methylnicotinate, a key intermediate in pharmaceutical development. The following sections outline the reaction, experimental procedures, and quantitative data to ensure reproducible and efficient synthesis.
Synthesis Overview
This compound (CAS No. 129477-21-0) is synthesized via the esterification of 5-bromo-2-methylnicotinic acid.[1] This process is effectively catalyzed by concentrated sulfuric acid in the presence of a phase transfer catalyst, with anhydrous ethanol serving as both the esterifying agent and the solvent.[1] The reaction proceeds by heating the mixture to drive off the water produced, thereby favoring the formation of the ethyl ester product.[1]
Reaction Scheme:
5-Bromo-2-methylnicotinic acidthis compound
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-methylnicotinic acid | [1] |
| Amount of Starting Material | 4.9 g (0.04 mol) | [1] |
| Reagents & Catalysts | ||
| Anhydrous Ethanol | 40 mL | [1] |
| Molar Ratio (Ethanol:Acid) | 17:1 | [1] |
| Concentrated Sulfuric Acid | 5.5 g | [1] |
| Phase Transfer Catalyst (BTEAC) | 0.3 g | [1] |
| Reaction Conditions | ||
| Reaction Temperature | 105°C | [1] |
| Product Information | ||
| Product | This compound | [1] |
| Molecular Formula | C9H10BrNO2 | [1] |
| Molecular Weight | 244.085 g/mol | [1] |
| Appearance | Pale yellow solid | [2][3] |
| Boiling Point | 92-95°C at 1.06 kPa | [1] |
| Average Yield | 82.6% | [1] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials:
-
5-Bromo-2-methylnicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Benzyltriethylammonium chloride (BTEAC)
-
Saturated sodium carbonate solution
-
Chloroform
-
250 mL three-neck flask
-
Stirrer
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-neck flask equipped with a stirrer and a distillation apparatus, add 4.9 g (0.04 mol) of 5-bromo-2-methylnicotinic acid, 40 mL of anhydrous ethanol, 5.5 g of concentrated sulfuric acid, and 0.3 g of benzyltriethylammonium chloride (BTEAC).[1]
-
Reaction: Heat the mixture with stirring. Gradually increase the temperature to allow for the distillation of ethanol. Continue heating until the liquid temperature reaches 105°C to drive the reaction forward by removing the water generated.[1]
-
Cooling: Once the target temperature is reached and the reaction is complete, stop heating and allow the mixture to cool to approximately 50°C.[1]
-
Neutralization: Carefully pour the cooled reaction mixture into a separate vessel. Neutralize the product by adding a saturated sodium carbonate solution until the pH reaches approximately 7. If the volume becomes too large, solid sodium carbonate can be added cautiously.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with 20 mL of chloroform. Collect the organic layer.[1]
-
Purification: Transfer the collected organic layer to a vacuum distillation flask. First, remove the chloroform under atmospheric pressure. Then, collect the final product, this compound, by vacuum distillation at a pressure of 1.06 kPa and a boiling point of 92-95°C.[1]
-
Final Product: The purified product is obtained as a white solid at room temperature.[1] Weigh the product to calculate the final yield.[1]
Visualized Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ethyl 5-bromo-2-methylnicotinate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The following protocols and data are based on established methodologies for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.
General Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.
The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Typical Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes common conditions reported for the coupling of structurally related bromopyridine derivatives, providing a valuable starting point for the optimization of reactions with this compound.
| Arylboronic Acid | Catalyst (mol%) | Ligand | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | 78 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | 80 |
| Phenylboronic acid | Pd(OAc)₂ (3) | None | K₂CO₃ (2.0) | Isopropanol/H₂O (2:1) | 85-90 (reflux) | 8-12 | Not Specified |
| Phenylboronic acid | Pd₂(dba)₃ (1) / Xantphos (1.5) | Xantphos | Cs₂CO₃ (2.0) | 1,4-Dioxane | 85 | 18 | Not Specified* |
*Note: These conditions were reported for a related Buchwald-Hartwig amination of this compound, but are often transferable to Suzuki coupling reactions. Yields are highly dependent on the specific substrates and reaction conditions used.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with arylboronic acids. Optimization may be necessary for specific substrates.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a widely used and effective method for the coupling of aryl bromides.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and degassed Water (typically in a 4:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water per 1 mmol of the bromo-ester) to the flask via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired Ethyl 5-aryl-2-methylnicotinate.
Protocol 2: Alternative Suzuki Coupling using Pd(OAc)₂
This protocol provides an alternative catalyst system that can be effective for various substrates.
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Isopropanol and degassed Water (2:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound and the arylboronic acid in a mixture of isopropanol and water.
-
Add potassium carbonate and palladium(II) acetate.
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the isopropanol under reduced pressure.
-
Extract the remaining aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling experiment.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis Using Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed synthesis using ethyl 5-bromo-2-methylnicotinate as a key building block. This versatile substrate is particularly valuable in the synthesis of polysubstituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The following sections detail protocols for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and carbonylative coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methylnicotinates
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, enabling the synthesis of biaryl compounds.[1] This reaction is favored for its mild conditions and tolerance of a wide array of functional groups.[1]
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 16 | 75-88 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 82-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methylnicotinates
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide range of amines with aryl halides.[2] This reaction is instrumental in the synthesis of anilines and their derivatives.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 75-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | Toluene | 100 | 18 | 80-90 |
| 4 | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 90 | 12 | 90-98 |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene followed by the amine via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by flash column chromatography.
Visualization: Buchwald-Hartwig Amination Experimental Workflow
Caption: A generalized experimental workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-methylnicotinates
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[3]
General Reaction Scheme:
Caption: General scheme for the Sonogashira coupling of this compound.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPA (2) | Toluene | 70 | 8 | 80-90 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | DMF | 50 | 12 | 82-92 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2.5) | Acetonitrile | RT | 24 | 75-85 |
Note: Yields are representative and can vary based on the specific alkyne and reaction conditions.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous THF (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours, monitoring by TLC.
-
After completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Heck Reaction: Synthesis of 5-Alkenyl-2-methylnicotinates
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[4] It is a valuable tool for the synthesis of substituted alkenes.
General Reaction Scheme:
Caption: General scheme for the Heck reaction of this compound.
Data Presentation: Heck Reaction Conditions
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | DMA | 130 | 18 | 75-85 |
| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 110 | 24 | 65-75 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | Et₃N (1.5) | Acetonitrile | 100 | 16 | 60-70 |
Note: Yields are representative and can vary based on the specific alkene and reaction conditions.
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, triethylamine, and the alkene.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Carbonylation
Palladium-catalyzed carbonylation introduces a carbonyl group into an organic molecule using carbon monoxide, providing access to carboxylic acid derivatives such as esters and amides.
General Reaction Scheme:
Caption: General scheme for the carbonylation of this compound.
Data Presentation: Carbonylation Reaction Conditions
| Entry | Nucleophile (Nu-H) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | CO Pressure (atm) | Temp (°C) | Yield (%) |
| 1 | Methanol | Pd(OAc)₂ (2) | dppf (4) | Et₃N (2) | Toluene | 10 | 100 | 70-85 |
| 2 | Aniline | PdCl₂(PPh₃)₂ (3) | - | DBU (1.5) | DMF | 5 | 120 | 65-80 |
| 3 | Water (for acid) | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2) | 1,4-Dioxane | 15 | 110 | 60-75 |
| 4 | Diethylamine | Pd(dba)₂ (2) | cataCXium A (4) | NaOAc (2) | Acetonitrile | 10 | 100 | 75-90 |
Note: Yields are representative and can vary based on the specific nucleophile and reaction conditions.
Experimental Protocol: Methoxycarbonylation
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Methanol/Toluene (1:1)
-
Carbon Monoxide (CO) gas
Procedure:
-
Charge a high-pressure autoclave with this compound, Pd(OAc)₂, dppf, and the solvent mixture.
-
Seal the autoclave, purge with CO gas three times, and then pressurize to 10 atm with CO.
-
Heat the reaction to 100 °C and stir for the required time, monitoring the pressure.
-
After cooling and carefully venting the CO, dilute the reaction mixture with ethyl acetate.
-
Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualization: General Palladium Cross-Coupling Workflow
Caption: A generalized workflow applicable to many palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols: Sonogashira Coupling of Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Sonogashira coupling of Ethyl 5-bromo-2-methylnicotinate with a terminal alkyne. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This reaction is widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1] The protocol outlined below is a representative procedure based on established methods for the coupling of aryl bromides, particularly electron-deficient heterocyclic halides.
Introduction
The Sonogashira coupling reaction, first reported in 1975, typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[1][4] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and has become an indispensable tool in synthetic organic chemistry.[1] this compound is a valuable building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. This protocol provides a standardized procedure for researchers to perform this transformation efficiently and reproducibly.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound).
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[1]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
For some applications, copper-free Sonogashira protocols have been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling).[1][3]
Experimental Protocol
This protocol describes the coupling of this compound with a generic terminal alkyne (R-C≡CH).
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-hexyne, etc.)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply system (manifold or balloon)
-
Syringes and needles for reagent transfer
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) and Copper(I) iodide (0.04-0.10 eq).
-
Solvent and Reagent Addition: Add anhydrous solvent (THF or DMF) to dissolve the solids. Subsequently, add the terminal alkyne (1.1-1.5 eq) followed by the amine base (2.0-3.0 eq) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation
The following table summarizes typical quantitative data for the Sonogashira coupling of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 mmol | Limiting Reagent |
| Terminal Alkyne | 1.2 mmol | 1.2 equivalents |
| Catalyst System | ||
| Pd(PPh₃)₄ | 0.03 mmol | 3 mol% |
| CuI | 0.06 mmol | 6 mol% |
| Base | ||
| Triethylamine (Et₃N) | 2.0 mmol | 2.0 equivalents |
| Solvent | ||
| Anhydrous THF | 5 mL | |
| Reaction Conditions | ||
| Temperature | 60 °C | |
| Time | 4-12 h | Monitor by TLC |
| Expected Yield | 75-95% | Dependent on the alkyne used |
Visualizations
Diagram 1: Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Diagram 2: Sonogashira Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use fresh catalyst or a different palladium source/ligand. |
| Insufficiently anhydrous conditions | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Poor quality base | Use a freshly opened or distilled amine base. | |
| Alkyne Homocoupling | Presence of oxygen | Degas the solvent and maintain a positive inert gas pressure. |
| High catalyst loading or temperature | Reduce the amount of CuI or consider a copper-free protocol. | |
| Difficult Purification | Complex reaction mixture | Optimize reaction conditions to improve selectivity. |
| Co-elution of byproducts | Try a different eluent system or purification technique (e.g., recrystallization). |
References
Application Notes and Protocols for Buchwald-Hartwig Amination of Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in a vast array of pharmaceuticals. The pyridine moiety, in particular, is a common scaffold in many biologically active compounds.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of Ethyl 5-bromo-2-methylnicotinate, a key intermediate in the synthesis of various drug candidates. The ability to efficiently introduce an amino group at the 5-position of the pyridine ring opens up avenues for further molecular diversification and structure-activity relationship (SAR) studies.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: An active Pd(0) species, generated in situ, undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated amine product is formed through reductive elimination, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the reaction.[2]
Data Presentation
While specific yield data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes based on reactions with structurally similar bromopyridines. Yields are highly dependent on the specific amine coupling partner and optimization of reaction parameters.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Amine | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | Primary/Secondary Aliphatic | 80-110 | 75-95 |
| Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | Primary/Secondary Aromatic | 100-120 | 60-85 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2.0) | t-BuOH | Primary Aliphatic | 80-100 | 80-98 |
| Pd(OAc)₂ (3) | DavePhos (5) | LHMDS (1.5) | THF | Hindered Secondary | 70-90 | 50-80 |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stir bar
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Reagent Addition: Add this compound to the Schlenk tube.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (this cycle should be repeated three times).
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the addition of the amine via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted ethyl 5-amino-2-methylnicotinate.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Perform the reaction in a well-ventilated fume hood.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines Using Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Ethyl 5-bromo-2-methylnicotinate as a versatile building block in the synthesis of a diverse range of substituted pyridine derivatives. The pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core is crucial for the development of novel therapeutic agents.[1] This document focuses on three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination, enabling the introduction of aryl, alkynyl, and amino moieties at the 5-position of the pyridine ring.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methylnicotinates
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between aryl halides and organoboron compounds.[1] This reaction is widely employed in drug discovery due to its mild conditions and tolerance of a broad array of functional groups.
Generalized Reaction Scheme:
References
Application of Ethyl 5-bromo-2-methylnicotinate in Medicinal Chemistry: Synthesis of EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-2-methylnicotinate is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of potent and selective enzyme inhibitors. Its unique structural features, including a reactive bromine atom and an ester functional group on a pyridine scaffold, allow for diverse chemical modifications. This makes it a valuable precursor for the construction of complex molecules targeting various pathological pathways. A significant application of this compound is in the development of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of EZH2 inhibitors.
Application Notes
This compound serves as a key starting material for the synthesis of a class of EZH2 inhibitors characterized by a pyridinone core. The synthetic strategy generally involves two key transformations:
-
Reduction of the Ethyl Ester: The ethyl ester group is reduced to a primary alcohol, yielding (5-bromo-2-methylpyridin-3-yl)methanol. This transformation provides a reactive hydroxyl group that can be further functionalized.
-
Coupling to a Core Scaffold: The resulting brominated pyridyl-methanol intermediate is then coupled to a suitable core structure, often a lactam-containing scaffold such as a 3,4-dihydroisoquinolin-1(2H)-one derivative. This is typically achieved through an N-alkylation reaction, for instance, a Mitsunobu reaction.
The bromine atom on the pyridine ring can be subsequently utilized for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further diversity and modulate the pharmacological properties of the final compounds. This strategic functionalization allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles of the synthesized EZH2 inhibitors.
Quantitative Data: Biological Activity of Pyridinone-Based EZH2 Inhibitors
The following table summarizes the in vitro potency of several representative pyridinone-containing EZH2 inhibitors, highlighting the impact of structural modifications on their activity.
| Compound ID | EZH2 WT IC50 (nM) | EZH2 (Y641F) IC50 (nM) | Cell-based H3K27Me3 EC50 (nM) | Reference |
| GSK126 | 1.0 (±0.2) | - | 10.4 (±0.6) | [1] |
| EPZ-6438 (Tazemetostat) | 9 | - | 9 | [2] |
| CPI-1205 | 2 | 52 | <100 | [3] |
| Compound 13 | 1470 | 233 | - | [4] |
| Compound 14 | 21900 | 1990 | - | [4] |
| Compound 1 (4-thiomethyl pyridone) | 0.2 | - | 2.5 | [3] |
| Aza-indole 21 | - | - | <100 | [3] |
Experimental Protocols
Protocol 1: Synthesis of (5-bromo-2-methylpyridin-3-yl)methanol
This protocol describes the reduction of this compound to the corresponding alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF) or Methanol (MeOH)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add LiAlH₄ (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washes, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (5-bromo-2-methylpyridin-3-yl)methanol as a solid.
Protocol 2: N-Alkylation of 3,4-dihydroisoquinolin-1(2H)-one via Mitsunobu Reaction
This protocol details the coupling of the synthesized alcohol with a lactam core.
Materials:
-
(5-bromo-2-methylpyridin-3-yl)methanol
-
3,4-dihydroisoquinolin-1(2H)-one
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
To a stirred solution of 3,4-dihydroisoquinolin-1(2H)-one (1.0 eq), (5-bromo-2-methylpyridin-3-yl)methanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product, 2-((5-bromo-2-methylpyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one.
Visualizations
EZH2 Signaling Pathway in Cancer
Caption: Simplified EZH2 signaling pathway in cancer and the mechanism of its inhibition.
Synthetic Workflow for EZH2 Inhibitors
Caption: General synthetic workflow for EZH2 inhibitors from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. Ethyl 5-bromo-2-methylnicotinate is a versatile starting material, offering multiple reaction sites for chemical modification. The bromine atom at the 5-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents. The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation, a common feature in many kinase inhibitors that interacts with the hinge region of the kinase. This document provides detailed protocols for the synthesis of a model kinase inhibitor from this compound and presents relevant biological data for analogous compounds.
General Synthetic Strategy
The overall strategy involves a three-step process. First, a Suzuki-Miyaura coupling reaction is employed to introduce an aryl or heteroaryl moiety at the 5-position of the pyridine ring. This is followed by the hydrolysis of the ethyl ester to the carboxylic acid. Finally, the resulting nicotinic acid derivative is coupled with a desired amine via an amide bond formation to yield the final kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Palladium(II) acetate and SPhos to the flask under the inert atmosphere.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 5-aryl-2-methylnicotinate.
Protocol 2: Hydrolysis of Ethyl 5-aryl-2-methylnicotinate
This protocol details the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-aryl-2-methylnicotinate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Ethyl 5-aryl-2-methylnicotinate in a mixture of THF, MeOH, and water (e.g., 3:1:1).
-
Add the LiOH or NaOH to the solution and stir at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the 5-Aryl-2-methylnicotinic acid. If a precipitate does not form, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
Protocol 3: Amide Coupling to Form the Final Inhibitor
This protocol describes the formation of the final amide bond using a standard coupling agent.
Materials:
-
5-Aryl-2-methylnicotinic acid
-
Desired amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the 5-Aryl-2-methylnicotinic acid in anhydrous DMF in a dry flask.
-
Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring for completion by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor.
Quantitative Data: Inhibitory Activity of Nicotinamide-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several reported nicotinamide-based kinase inhibitors against various kinase targets. This data is provided to illustrate the potential potency of compounds synthesized using the described methods.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 1 | VEGFR-2 | 3.08 | Sorafenib | 7.28 |
| 2 | Aurora A | 610 | Reference Compound | 3370 |
| 3 | Aurora B | 1060 | Reference Compound | 6670 |
| 4 | BTK | 74 | Ibrutinib | 0.5 |
| 5 | FLT3 | <4 | Ponatinib | <4 |
| 6 | p38α | 36 | SB 203580 | 43 |
Note: The compounds listed are examples from the literature and are not the direct products of the provided protocols. The data is intended to be representative of the activity of this class of inhibitors.
Target Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
Many kinase inhibitors derived from pyridine and nicotinamide scaffolds target receptor tyrosine kinases involved in angiogenesis, such as VEGFRs. The VEGFR signaling pathway is crucial for both normal physiological angiogenesis and pathological angiogenesis, which is a hallmark of cancer.
Caption: Simplified VEGFR-2 signaling pathway.
Conclusion
This compound serves as an excellent and adaptable starting material for the synthesis of novel kinase inhibitors. The protocols provided herein for Suzuki-Miyaura coupling, ester hydrolysis, and amide bond formation represent a robust and flexible synthetic route to a wide array of potential drug candidates. The representative data and pathway diagrams underscore the relevance of this scaffold in targeting clinically important kinases. These application notes should serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
Application Notes and Protocols: Ethyl 5-bromo-2-methylnicotinate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 5-bromo-2-methylnicotinate as a key building block in the synthesis of novel agrochemicals. The pyridine core, substituted with bromine and a methyl group, offers a versatile scaffold for the development of new active ingredients in crop protection.
Introduction: The Role of Nicotinic Acid Derivatives in Agrochemicals
Nicotinic acid and its derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities.[1][2][3] The pyridine ring system is a key structural motif in numerous commercially successful pesticides, including herbicides, insecticides, and fungicides.[1][3] Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a valuable starting material in this context, providing multiple reaction sites for the synthesis of diverse agrochemical candidates.
Synthesis of a Novel Nicotinamide Fungicide
While this compound can be a precursor to various agrochemicals, this section details a representative synthesis of a novel nicotinamide fungicide. The general structure of nicotinamide fungicides, such as boscalid, often involves an amide linkage between the nicotinic acid core and a substituted aniline.
Overall Synthetic Pathway
The synthesis proceeds in three main steps starting from this compound:
-
Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Acyl Chloride Formation: The carboxylic acid is converted to the more reactive acyl chloride.
-
Amidation: The acyl chloride is reacted with a selected substituted aniline to form the final nicotinamide product.
Caption: Synthetic pathway for a novel nicotinamide fungicide.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2-methylnicotinic acid (Hydrolysis)
-
Materials:
-
This compound
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and deionized water.
-
Add sodium hydroxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and cool in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 5-bromo-2-methylnicotinic acid as a solid.
-
Step 2: Synthesis of 5-bromo-2-methylnicotinoyl chloride (Acyl Chloride Formation)
-
Materials:
-
5-bromo-2-methylnicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-methylnicotinic acid (1.0 eq) and suspend it in anhydrous dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The mixture should become a clear solution.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromo-2-methylnicotinoyl chloride, which can be used in the next step without further purification.
-
Step 3: Synthesis of N-(substituted-phenyl)-5-bromo-2-methylnicotinamide (Amidation)
-
Materials:
-
5-bromo-2-methylnicotinoyl chloride
-
Substituted aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of crude 5-bromo-2-methylnicotinoyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final N-(substituted-phenyl)-5-bromo-2-methylnicotinamide.
-
Quantitative Data
The following table summarizes typical, albeit hypothetical, quantitative data for the synthesis of a nicotinamide fungicide, for instance, N-(4-chlorophenyl)-5-bromo-2-methylnicotinamide.
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 5-bromo-2-methylnicotinic acid | This compound | 1:1.2 (Substrate:NaOH) | EtOH/H₂O | 3 | 92 | >98 (by Titration) |
| 2 | 5-bromo-2-methylnicotinoyl chloride | 5-bromo-2-methylnicotinic acid | 1:1.5 (Substrate:SOCl₂) | DCM | 2.5 | ~95 (crude) | - |
| 3 | N-(4-chlorophenyl)-5-bromo-2-methylnicotinamide | 5-bromo-2-methylnicotinoyl chloride | 1:1 (Acyl Chloride:Aniline) | DCM | 5 | 85 | >99 (by HPLC) |
Potential Mode of Action: Succinate Dehydrogenase Inhibition
Many nicotinamide-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides target the mitochondrial respiratory chain, specifically Complex II (succinate dehydrogenase).
Caption: Potential mode of action via SDH inhibition.
By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the electron transport chain, which in turn inhibits ATP production in the fungal cells, leading to cell death. The novel nicotinamide synthesized from this compound would be a prime candidate for screening for SDHI activity.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols and data presented herein provide a solid foundation for the development of new nicotinamide-based fungicides. Further derivatization of the pyridine and aniline rings can lead to the discovery of compounds with improved efficacy, broader spectrum of activity, and favorable toxicological and environmental profiles. Researchers are encouraged to use these notes as a guide for the exploration of new chemical space in the ongoing effort to secure global food production.
References
Application Notes and Protocols for the Derivatization of Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed application notes and experimental protocols for the palladium-catalyzed derivatization of Ethyl 5-bromo-2-methylnicotinate. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted nicotinic acid derivatives, which are prevalent in a wide array of pharmacologically active compounds. The protocols herein describe three major cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties. These methods offer a powerful toolkit for creating diverse molecular libraries for drug discovery and development.
Introduction
This compound is a key heterocyclic building block in organic synthesis and medicinal chemistry. The presence of a bromine atom at the 5-position of the pyridine ring allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups. This functionalization is crucial for structure-activity relationship (SAR) studies in drug discovery programs. The electron-deficient nature of the pyridine ring can influence the reactivity of the C-Br bond, making the optimization of reaction conditions essential for successful transformations. This document outlines generalized yet detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions tailored for this substrate.
General Experimental Workflow
Palladium-catalyzed cross-coupling reactions share a common workflow that involves the careful assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and finally, product workup and purification.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl Derivatives
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives, providing a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 75-85 |
| 4 | N-Boc-pyrazole-4-boronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 5-aryl-2-methylnicotinate.
Buchwald-Hartwig Amination: Synthesis of 5-Amino Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[2][3]
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Data Presentation: Buchwald-Hartwig Amination
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of aryl bromides with various amines.[4]
| Entry | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 80-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | 1,4-Dioxane | 110 | 12 | 85-98 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | THF | 80 | 20 | 70-85 |
| 4 | Indole | Pd(OAc)₂ (3) | Xantphos (6) | K₂CO₃ | Toluene | 110 | 24 | 65-80 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and the amine.
-
Seal the tube and add degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography to yield the desired 5-amino-substituted product.
Sonogashira Coupling: Synthesis of 5-Alkynyl Derivatives
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[2] This reaction is instrumental in synthesizing alkynyl-substituted pyridines.
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Data Presentation: Sonogashira Coupling
The following table outlines typical conditions for the Sonogashira coupling of aryl bromides.
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 80-90 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ (2) | CuI (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 75-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | Acetonitrile | 70 | 10 | 70-80 |
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl derivative.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Palladium catalysts, phosphine ligands, and strong bases are often sensitive to air and moisture and should be handled under an inert atmosphere.[5]
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and versatile methods for the derivatization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions enable the efficient synthesis of a diverse range of 5-substituted-2-methylnicotinate derivatives. These protocols serve as a valuable starting point for researchers in drug discovery and development, facilitating the exploration of novel chemical space and the optimization of lead compounds.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Cross-coupling of Ethyl 5-bromo-2-methylnicotinate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1][2] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][3]
The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of an alkynyl moiety can significantly influence the biological activity of a molecule. The Sonogashira coupling of ethyl 5-bromo-2-methylnicotinate provides a direct route to a variety of 5-alkynyl-2-methylnicotinate derivatives, which are valuable intermediates in drug discovery and development. These application notes provide an overview of the reaction, detailed experimental protocols, and expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and, in the traditional method, copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyridyl complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyridyl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2-methylnicotinate product and regenerate the active Pd(0) catalyst.
More recently, copper-free Sonogashira coupling protocols have been developed to avoid the use of copper, which can sometimes lead to side reactions like Glaser-Hay homocoupling of the alkyne.[4]
Catalytic Systems
A variety of palladium catalysts, ligands, bases, and solvents can be employed for the Sonogashira coupling. The optimal conditions often depend on the specific substrates being coupled.
-
Palladium Catalysts: Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, and Pd(CF₃COO)₂.[3]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst in the traditional Sonogashira reaction.[3]
-
Ligands: Phosphine ligands such as triphenylphosphine (PPh₃) are frequently used to stabilize the palladium catalyst.[3]
-
Bases: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[3]
-
Solvents: The reaction is typically carried out in solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.[3]
Experimental Protocols
The following are representative protocols for the Sonogashira coupling of this compound with terminal alkynes. These protocols are based on established procedures for the coupling of substituted bromopyridines and should serve as a good starting point for optimization.[3]
General Protocol for Sonogashira Cross-Coupling
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(CF₃COO)₂), copper(I) iodide (if using a copper-co-catalyzed system), and the phosphine ligand (e.g., PPh₃).
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture for a few minutes.
-
To this mixture, add this compound, the terminal alkyne, and the base (e.g., triethylamine).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 5-alkynyl-2-methylnicotinate.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of a substituted bromopyridine (2-amino-3-bromopyridine) with various terminal alkynes.[3] These results can be used as a reference for the expected outcomes when using this compound as the substrate.
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Terminal Alkynes [3]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 95 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 92 |
| 4 | 4-Chlorophenylacetylene | 2-Amino-3-((4-chlorophenyl)ethynyl)pyridine | 93 |
| 5 | Cyclopropylacetylene | 2-Amino-3-(cyclopropylethynyl)pyridine | 88 |
| 6 | 1-Decyne | 2-Amino-3-(dec-1-yn-1-yl)pyridine | 85 |
Reaction Conditions: 2-amino-3-bromopyridine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N in DMF, 100 °C, 3 h.[3]
Troubleshooting
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature. Ensure that all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. The quality of the palladium catalyst can also significantly impact the reaction outcome.
-
Formation of Side Products: The homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, especially in the presence of copper. Using a copper-free Sonogashira protocol can mitigate this issue.
-
Dehalogenation of the Starting Material: In some cases, dehalogenation of the aryl bromide can occur. Using a milder base or lower reaction temperature may help to reduce this side reaction.
Logical Relationship of Key Reaction Components
Conclusion
The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of a diverse range of 5-alkynyl-2-methylnicotinate derivatives from this compound. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important transformation in their synthetic endeavors. Optimization of the reaction conditions may be necessary for specific substrates to achieve the desired outcomes.
References
Application Notes and Protocols for C-N Bond Formation Using Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction parameters for the formation of carbon-nitrogen (C-N) bonds utilizing ethyl 5-bromo-2-methylnicotinate as a key building block. The resulting ethyl 5-amino-2-methylnicotinate derivatives are valuable scaffolds in medicinal chemistry, with applications in the development of kinase and tubulin polymerization inhibitors.
Introduction
The construction of C-N bonds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where a vast number of drug candidates contain arylamine moieties. This compound is a versatile starting material for introducing a substituted amino group onto a pyridine ring. This document outlines two powerful palladium- and copper-catalyzed cross-coupling methodologies: the Buchwald-Hartwig amination and the Ullmann condensation. These methods offer broad substrate scope and functional group tolerance, making them indispensable tools for drug discovery and development.
Key C-N Bond Forming Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of arylamines.[1][2] It offers mild reaction conditions and high functional group tolerance. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency.
General Reaction Scheme:
Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | Est. 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (2) | Toluene | 110 | 8 | Est. 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 16 | Est. 75-85 |
| 4 | Imidazole | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 110 | 24 | Est. 70-80 |
Note: The yields are estimated based on typical outcomes for similar bromopyridine substrates and may require optimization for this specific substrate.
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Aniline
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound and aniline to the flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with argon to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 110 °C in a preheated oil bath with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 5-anilino-2-methylnicotinate.
Workflow Diagram:
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires higher temperatures than palladium-catalyzed reactions, it provides a valuable alternative, especially for the coupling of N-heterocycles.
General Reaction Scheme:
Table 2: Representative Conditions for Ullmann Condensation of this compound
| Entry | Amine | Cu-Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | CuI (10) | 1,10-Phenanthroline | K₂CO₃ (2) | DMF | 120 | 24 | Est. 60-70 |
| 2 | Pyrrole | CuI (10) | L-Proline | K₃PO₄ (2) | DMSO | 130 | 24 | Est. 55-65 |
| 3 | Aniline | CuI (20) | None | K₂CO₃ (2) | NMP | 150 | 48 | Est. 50-60 |
Note: The yields are estimated based on typical outcomes for similar bromopyridine substrates and may require optimization for this specific substrate.
Detailed Experimental Protocol: Ullmann Condensation with Imidazole
This protocol provides a general procedure for the copper-catalyzed N-arylation of imidazole with this compound.
Materials:
-
This compound (1.0 equiv)
-
Imidazole (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add CuI, 1,10-phenanthroline, and K₂CO₃.
-
Reagent Addition: Add this compound and imidazole to the flask.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen.
-
Reaction: Heat the mixture to 120 °C in a preheated oil bath with vigorous stirring for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove insoluble copper salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain pure ethyl 5-(1H-imidazol-1-yl)-2-methylnicotinate.
Workflow Diagram:
Applications in Drug Discovery
Derivatives of ethyl 5-amino-2-methylnicotinate have shown promise as inhibitors of key biological targets implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin.
VEGFR-2 Inhibition and Anti-Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[3][4] Uncontrolled angiogenesis is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[5] Inhibiting VEGFR-2 can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.
Signaling Pathway Diagram:
Tubulin Polymerization Inhibition and Antimitotic Activity
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[6] During cell division, microtubules are responsible for segregating chromosomes. Tubulin polymerization inhibitors disrupt the dynamic assembly and disassembly of microtubules, leading to mitotic arrest and ultimately apoptosis (programmed cell death).[7] This makes them effective anticancer agents.
Logical Relationship Diagram:
Conclusion
This compound is a valuable and versatile substrate for the synthesis of biologically active aminopyridine derivatives through established C-N bond-forming reactions like the Buchwald-Hartwig amination and Ullmann condensation. The resulting compounds serve as promising scaffolds for the development of novel therapeutics targeting key pathways in cancer progression. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these important molecules.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for Ethyl 5-bromo-2-methylnicotinate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-2-methylnicotinate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes and how can I improve it?
A1: Low yields or reaction failure with bromopyridine substrates like this compound are common and can be attributed to several factors. The primary challenge stems from the pyridine nitrogen's ability to coordinate with the palladium catalyst, which can lead to catalyst inhibition or deactivation.[1][2]
Common Causes and Suggested Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, hindering its catalytic activity.[2]
-
Suboptimal Base Selection: The strength and type of base used can significantly impact the reaction outcome.
-
Solution: Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective and can minimize side reactions.[1][3] For challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) under anhydrous conditions may be necessary.[4]
-
-
Inappropriate Solvent Choice: The solvent system must be suitable for the solubility of all reaction components and compatible with the catalytic system.
-
Low Reaction Temperature: Insufficient temperature can lead to incomplete reactions.
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to catalyst deactivation through oxidation.
Q2: I am observing significant amounts of side products in my reaction mixture. What are the most common side reactions and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and purification challenges. The most prevalent are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is often promoted by aqueous conditions.[6]
-
Dehalogenation: This is the reduction of the starting this compound to Ethyl 2-methylnicotinate.
-
Homocoupling: This involves the coupling of two boronic acid molecules.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst system is best for the Suzuki coupling of this compound?
A1: The choice of catalyst is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more advanced systems are often required for challenging substrates.[9] Modern pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species.[1] The use of bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos in combination with a palladium precursor like palladium(II) acetate (Pd(OAc)₂) is highly recommended.[2][9]
Q2: What is the role of the base in the Suzuki reaction, and which one should I choose?
A2: The base is essential for the activation of the organoboron species, which facilitates the transmetalation step in the catalytic cycle.[3] The choice of base can significantly influence the reaction's success. For the Suzuki coupling of this compound, inorganic bases are generally preferred. A screening of bases is often a good optimization strategy. Common choices include:
-
Potassium Phosphate (K₃PO₄): A strong base that is often very effective.[3][4]
-
Cesium Carbonate (Cs₂CO₃): A highly soluble and effective base, often a good choice for difficult couplings.[1][4]
-
Potassium Carbonate (K₂CO₃): A cost-effective option that can be successful under the right conditions.[3][5]
Q3: How important is the quality of my boronic acid?
A3: The quality of the boronic acid is very important. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to the formation of boroxines (the trimeric anhydride form) and protodeboronation.[10] Using high-purity boronic acids or more stable derivatives like pinacol boronate esters can significantly improve reaction consistency and minimize side products.[6][10]
Data Presentation
Table 1: Comparison of Common Bases for Suzuki Coupling of Aryl Bromides
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd(PPh₃)₄ (3 mol%) | 90 | 12 | 85 |
Note: Yields are based on a representative reaction between (4-Bromo-2,5-dimethoxyphenyl)boronic acid and 4-bromoanisole and serve as a general guide.[3] Optimization for this compound may be required.
Table 2: Catalyst Systems for Suzuki Coupling of Amino-Substituted Bromopyridines
| System | Catalyst | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 2 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
Note: Data is based on the coupling of 5-bromo-2-methylpyridin-3-amine and provides a strong indication of expected performance for structurally similar substrates.[9]
Experimental Protocols
Optimized Protocol for Suzuki Coupling of this compound:
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Degassed 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[9]
-
Evacuate and backfill the flask with argon three times.[9]
-
Add the degassed 1,4-dioxane and water via syringe.[11]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[12]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.[5]
Visualizations
Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Improving Yield in Ethyl 5-bromo-2-methylnicotinate Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with Ethyl 5-bromo-2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing this compound?
A1: The most common and versatile cross-coupling reactions for this compound include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide range of derivatives.
Q2: Why am I experiencing low yields in my cross-coupling reaction with this compound?
A2: Low yields can stem from several factors. The pyridine nitrogen in your substrate can coordinate with the palladium catalyst, potentially inhibiting its activity.[1] Other common issues include suboptimal reaction conditions (temperature, solvent, base), catalyst deactivation, or side reactions like protodeboronation of the boronic acid in Suzuki couplings.[2] Careful optimization of each reaction parameter is crucial for improving yields.
Q3: Which palladium catalyst and ligands are recommended for cross-coupling with this substrate?
A3: The choice of catalyst and ligand is critical and depends on the specific reaction. For Suzuki-Miyaura couplings, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos, XPhos) are often effective.[3][4] For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are generally recommended for coupling with aryl chlorides, and similar principles apply to bromopyridines.[5]
Q4: How can I minimize the formation of side products?
A4: Minimizing side products requires careful control of reaction conditions. For instance, in Suzuki-Miyaura reactions, using anhydrous solvents and reagents can reduce protodeboronation of the boronic acid.[2] In Heck couplings, the choice of base and the addition of salts like LiCl can influence the regioselectivity.[6] Ensuring an inert atmosphere (e.g., by thoroughly degassing the solvent) is critical to prevent catalyst oxidation and other side reactions.
Q5: Is it necessary to protect the ester group on this compound during the coupling reaction?
A5: Generally, the ethyl ester is stable under the conditions of most common cross-coupling reactions. However, if you are using very harsh basic conditions or high temperatures for prolonged periods, hydrolysis of the ester to the corresponding carboxylic acid can occur. If you observe ester cleavage, you might consider using milder bases like K₂CO₃ or Cs₂CO₃, or lowering the reaction temperature.[6][7]
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium source and ligand are of high purity and have been stored correctly. For Pd(II) precatalysts, ensure the reaction conditions are suitable for in-situ reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2] |
| Poor Oxidative Addition | For this electron-deficient pyridine system, oxidative addition can be challenging. Use more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate this step. Increasing the reaction temperature can also help overcome the activation barrier.[1] |
| Inefficient Transmetalation (Suzuki-Miyaura) | Ensure the boronic acid is sufficiently activated. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote boronate formation. Adding a small amount of water to the solvent system (e.g., in THF or dioxane) can sometimes improve the solubility and facilitate the formation of the active boronate species.[3] |
| Catalyst Inhibition by Pyridine Nitrogen | The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center and inhibit catalytic activity. Using bulky ligands can sometimes mitigate this effect by sterically hindering this coordination. |
| Protodeboronation of Boronic Acid (Suzuki-Miyaura) | This is a common side reaction, especially with electron-rich boronic acids. To minimize this, use anhydrous solvents and reagents, run the reaction under a rigorously inert atmosphere, and consider using a milder base like KF or K₃PO₄. Alternatively, convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[2] |
| Homocoupling of Coupling Partners | Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a competitive side reaction. This is often favored when the desired cross-coupling is slow. Optimizing the catalyst system and reaction conditions to accelerate the cross-coupling can minimize homocoupling. |
Incomplete Conversion
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. However, be mindful of potential side reactions at higher temperatures. |
| Catalyst Deactivation | The palladium catalyst can decompose over time, especially at elevated temperatures. If the reaction stalls, adding a fresh portion of the catalyst may help drive the reaction to completion. Ensure the reaction is maintained under a strictly inert atmosphere to prevent oxidative deactivation. |
| Poor Solubility of Reagents | Ensure all reactants, including the base, are sufficiently soluble in the chosen solvent at the reaction temperature. For inorganic bases, using finely powdered material can improve solubility. In some cases, a co-solvent may be necessary. |
| Incorrect Stoichiometry | Ensure the stoichiometry of the reactants is correct. It is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid, amine, or alkene coupling partner. |
Data Presentation
Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 100 | 75-85 |
| 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 70-80 |
Note: These are typical yields for structurally similar bromopyridines and serve as a general guide. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[4][8]
Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 110 | 90-98 |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 85-95 |
| Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 80-90 |
| n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS | THF | 80 | 75-85 |
Note: These are typical yields for structurally similar bromopyridines and serve as a general guide. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.[9][10][11]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.[9][10][11]
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cross-Coupling Synthesis of Methylallyl Alkenes: Scope Extension and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Common side reactions with Ethyl 5-bromo-2-methylnicotinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Fischer esterification of 5-bromo-2-methylnicotinic acid with ethanol, utilizing a strong acid catalyst such as sulfuric acid.[1] To drive the reaction towards the product, an excess of ethanol is typically used, and the water generated during the reaction is removed, often by distillation.[2]
Q2: What are the potential side reactions to be aware of during the synthesis and handling of this compound?
A2: The primary side reactions of concern are hydrolysis and decarboxylation.
-
Hydrolysis: The ester group of this compound can be hydrolyzed back to the corresponding carboxylic acid (5-bromo-2-methylnicotinic acid) in the presence of water, especially under acidic or basic conditions.[3][4]
-
Decarboxylation: At elevated temperatures, particularly under strong acidic conditions, nicotinic acid derivatives can undergo decarboxylation, which would result in the formation of 5-bromo-2-methylpyridine.[1]
Q3: How can I purify crude this compound?
A3: Purification of this compound is commonly achieved through vacuum distillation or column chromatography.[2][5] One documented purification method involves neutralization with a saturated sodium carbonate solution, extraction with chloroform, followed by vacuum distillation.[2] For chromatographic purification, a silica gel column with a solvent system like hexane-dichloromethane can be effective.[6]
Q4: What are some common impurities that might be present in the final product?
A4: Potential impurities could include unreacted 5-bromo-2-methylnicotinic acid, byproducts from side reactions such as 5-bromo-2-methylpyridine (from decarboxylation), and residual solvents used in the synthesis and purification processes. If the starting material, 5-bromo-2-methylnicotinic acid, is synthesized from 5-amino-2-methylpyridine via a Sandmeyer reaction, impurities from that process could also potentially be carried over.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and use of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Ester | Incomplete reaction due to equilibrium. | - Use a large excess of ethanol to shift the equilibrium towards the product.[2]- Ensure continuous removal of water using a Dean-Stark trap or by distilling off the ethanol-water azeotrope.[5]- Verify the activity and concentration of the acid catalyst.[1] |
| Hydrolysis of the ester product during workup. | - Perform the workup at low temperatures.- Use a saturated solution of a mild base, like sodium bicarbonate, for neutralization to avoid excessive hydrolysis.[2] | |
| Loss of product during purification. | - For vacuum distillation, ensure the vacuum is stable and the temperature is carefully controlled to prevent decomposition.- For column chromatography, select an appropriate solvent system to ensure good separation from impurities. | |
| Presence of Starting Material (Carboxylic Acid) in Product | Incomplete esterification. | - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).[1]- Increase the amount of acid catalyst. |
| Presence of 5-bromo-2-methylpyridine Impurity | Decarboxylation of the nicotinic acid starting material or the ester product. | - Avoid excessively high reaction temperatures and prolonged heating times.[1]- Optimize the reaction temperature to the minimum required for efficient esterification. |
Experimental Workflow Troubleshooting
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is adapted from a known synthesis procedure.[2]
Materials:
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5-Bromo-2-methylnicotinic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium carbonate solution
-
Chloroform
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a 250 mL three-neck flask equipped with a stirrer and distillation apparatus, add 5-bromo-2-methylnicotinic acid (e.g., 0.04 mol).
-
Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 40 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 5.5 g). A phase transfer catalyst such as benzyltriethylammonium chloride (BTEAC) can also be added to improve the reaction rate.[2]
-
Reaction: Heat the mixture with stirring. Gradually increase the temperature to distill off the ethanol-water azeotrope, which helps to drive the reaction to completion. Continue the distillation until a desired liquid temperature is reached (e.g., 105°C).[2]
-
Workup:
-
Cool the reaction mixture to approximately 50°C.
-
Carefully neutralize the mixture to a pH of about 7 with a saturated sodium carbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (e.g., 3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the chloroform.
-
Purify the resulting crude product by vacuum distillation to obtain this compound. The boiling point is reported to be 92-95°C at 1.06 kPa.[2]
-
Caption: A step-by-step workflow for the synthesis of this compound.
Potential Side Reactions
Caption: A diagram illustrating the main reaction and potential side reactions.
References
Preventing homocoupling in Sonogashira reactions of bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with Sonogashira reactions of bromopyridines, with a specific focus on preventing undesired alkyne homocoupling (Glaser coupling).
Troubleshooting Guide: Minimizing Alkyne Homocoupling
This guide addresses the common issue of significant homocoupled diyne byproduct formation during the Sonogashira coupling of bromopyridines.
Problem: My reaction yields a significant amount of the homocoupled alkyne byproduct (Glaser coupling).
The primary cause of alkyne homocoupling is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne, a reaction that is significantly promoted by the presence of oxygen.[1][2][3][4][5]
| Potential Cause | Recommended Solution |
| Oxygen in the Reaction Mixture | Oxygen is a key promoter of the oxidative dimerization of copper acetylides.[2][3][4] Solution: Ensure strictly anaerobic conditions. Thoroughly degas all solvents and liquid reagents (including the amine base) by freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[2][3] Maintain a positive pressure of inert gas throughout the entire experimental setup and reaction time.[2][3] |
| High Copper(I) Co-catalyst Concentration | While catalytic amounts of a copper(I) salt (e.g., CuI) are used to increase the reaction rate in the traditional Sonogashira reaction, excessive concentrations can accelerate the rate of homocoupling.[2][3][4] Solution: Reduce the loading of the copper catalyst. Typically, 1-5 mol% of CuI is used; if homocoupling is a persistent issue, try reducing the amount to 0.5-1 mol%.[4] |
| High Alkyne Concentration | A high concentration of the terminal alkyne can increase the probability of the bimolecular homocoupling side reaction. Solution: Add the terminal alkyne slowly to the reaction mixture over a period of time using a syringe pump.[2][6] This helps to maintain a low steady-state concentration of the reactive copper acetylide intermediate, thus favoring the desired cross-coupling pathway over homocoupling.[2] |
| Sub-optimal Base or Solvent | The choice of base and solvent can influence the relative rates of the cross-coupling and homocoupling reactions.[7][8] Solution: Screen different amine bases (e.g., triethylamine, diethylamine, piperidine, diisopropylamine) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[1][7] Solvents such as DMF, THF, acetonitrile, or DMSO can be tested to find the optimal medium for your specific substrates.[6][7] For some bromopyridines, acetonitrile has been found to be a superior solvent.[6] |
| Inherently High Rate of Homocoupling | For some sensitive or expensive alkynes, even optimized copper-catalyzed conditions may still lead to unacceptable levels of homocoupling.[9] Solution: Switch to a copper-free Sonogashira protocol. This is the most direct method to eliminate Glaser coupling.[1][2][3][5] These conditions often require more active palladium catalysts, which may involve the use of bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of homocoupling in Sonogashira reactions?
A1: Homocoupling, also known as Glaser coupling, is the oxidative dimerization of two terminal alkyne molecules.[1][5] This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[2][3][4][5] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can be oxidized, leading to the formation of a symmetric diyne byproduct.[3][10]
Q2: How can I completely avoid homocoupling?
A2: The most effective method to completely prevent Glaser-type homocoupling is to employ a copper-free Sonogashira reaction protocol.[1][3][9][11][12] By eliminating the copper co-catalyst, the primary pathway for this side reaction is removed.[2][5] These protocols typically rely on a palladium catalyst, often paired with specific ligands like bulky phosphines or N-heterocyclic carbenes (NHCs), and a suitable base to facilitate the reaction.[9][10][13]
Q3: My bromopyridine substrate is not reacting. What should I check?
A3: If you observe low or no conversion of your bromopyridine, consider the following:
-
Catalyst Inactivity: The active Pd(0) species can be sensitive to air. If your palladium source is a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[10] Ensure your catalyst is active and handled under an inert atmosphere. The appearance of palladium black can indicate catalyst decomposition.[2]
-
Ligand Issues: The pyridine nitrogen can coordinate with the palladium center, potentially inhibiting the catalytic activity. In some cases, using ligands that bind more strongly to palladium can be beneficial.
-
Temperature: While many Sonogashira reactions proceed at room temperature, aryl bromides are generally less reactive than aryl iodides.[2] Gentle heating (e.g., 50-100 °C) may be required to drive the reaction to completion, particularly for electron-rich or sterically hindered bromopyridines.[7][14][15]
-
Base Strength: An appropriate base is required to neutralize the HBr generated during the reaction.[1] Ensure your base is sufficiently strong and soluble in the reaction medium.
Q4: Can the position of the bromine atom on the pyridine ring affect the reaction?
A4: Yes, the electronic properties and steric environment of the bromopyridine can significantly influence reactivity. The position of the bromine atom relative to the nitrogen and other substituents will affect the C-Br bond's susceptibility to oxidative addition, which is often the rate-limiting step.[1] You may need to screen and optimize reaction conditions for different bromopyridine isomers.
Q5: Are there any alternative methods to suppress homocoupling without going completely copper-free?
A5: Yes, one reported strategy involves performing the reaction under a dilute hydrogen atmosphere (e.g., 10-40% H₂ in nitrogen or argon).[6] The hydrogen may help to reduce residual oxygen in the reaction mixture, thereby suppressing the oxidative homocoupling pathway.[6] However, the most robust and widely adopted method to eliminate homocoupling remains the use of copper-free conditions.[1][11]
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following tables summarize quantitative data from literature, illustrating how different parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct.
Table 1: Effect of Copper Co-catalyst on Product Distribution
| Aryl Halide | Alkyne | Catalyst System | Conditions | Cross-Coupled Yield (%) | Homocoupled Yield (%) | Reference |
| 4-Bromopyridine HCl | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, CH₃CN, Reflux | 65 | 25 | [6] |
| 4-Bromopyridine HCl | Phenylacetylene | Pd(PPh₃)₂Cl₂ | Et₃N, CH₃CN, Reflux | Trace | Not Reported | [6] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, RT | 95 | 3 | [5] |
| Iodobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂, cataCXium A | Cs₂CO₃, CH₃CN, RT | 98 | 0 | [5] |
Table 2: Optimization of a Copper-Free Protocol for an Aryl Bromide
| Parameter Varied | Conditions | Yield (%) | Reference |
| Base | (AllylPdCl)₂, P(t-Bu)₃, DBU , DMF, RT | 95 | [9] |
| Base | (AllylPdCl)₂, P(t-Bu)₃, Hunig's Base , DMF, RT | 91 | [9] |
| Base | (AllylPdCl)₂, P(t-Bu)₃, Et₃N , DMF, RT | 5 | [9] |
| Ligand | (AllylPdCl)₂, PCy₃ , DBU, DMF, RT | 10 | [9] |
| Ligand | (AllylPdCl)₂, P(o-tolyl)₃ , DBU, DMF, RT | <5 | [9] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling of a Bromopyridine
This is a general procedure and may require optimization for specific substrates.[7]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the bromopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5.0 mol%).
-
Solvent and Base Addition: Add degassed DMF (to achieve ~0.25 M concentration) and degassed triethylamine (2.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of a Bromopyridine
This protocol is adapted from methodologies developed to eliminate Glaser homocoupling.[3][9]
-
Preparation: In a glovebox or under a strong counterflow of argon, add (AllylPdCl)₂ (2.5 mol%), P(t-Bu)₃ (10 mol%), and the bromopyridine (1.0 equiv) to a dry reaction vial.
-
Reagent Addition: Add anhydrous, degassed DMF (to achieve ~0.9 M concentration), the terminal alkyne (1.1 equiv), and a suitable base (e.g., DBU, 2.0 equiv).
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Note: Some less reactive bromopyridines may require gentle heating.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for minimizing alkyne homocoupling.
Caption: General workflow for a Sonogashira reaction to reduce side products.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. scirp.org [scirp.org]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of Ethyl 5-bromo-2-methylnicotinate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of reaction products from Ethyl 5-bromo-2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing this compound?
A1: The most common impurities include unreacted 5-bromo-2-methylnicotinic acid, residual catalysts (e.g., sulfuric acid, phase transfer catalysts), and byproducts from side reactions such as hydrolysis of the ester.[1] If the synthesis involves bromination of a precursor, incompletely brominated or poly-brominated species may also be present.
Q2: My final product of this compound is a pale yellow solid. Is this normal?
A2: Yes, it is common for this compound to be a white or pale yellow solid.[1][2] The color can be influenced by minor impurities. Further purification can be performed if a colorless product is required.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: While direct recrystallization protocols for the ethyl ester are not extensively detailed in the provided literature, ethanol and isopropyl alcohol have been successfully used for the recrystallization of the parent compound, 5-bromonicotinic acid.[3] A solvent screen with solvents like ethanol, isopropanol, or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) is recommended to find the optimal conditions.
Q4: I am having trouble separating my product from the starting material (5-bromo-2-methylnicotinic acid) by column chromatography. What can I do?
A4: 5-bromo-2-methylnicotinic acid is significantly more polar than its ethyl ester. To improve separation on a silica gel column, you can try the following:
-
Adjusting Solvent Polarity: Start with a less polar eluent system (e.g., a higher ratio of petroleum ether or hexanes to ethyl acetate) and gradually increase the polarity.
-
Adding Acetic Acid: A small amount of acetic acid (0.1-1%) in the eluent can help to suppress the ionization of the carboxylic acid, reducing tailing and improving its elution profile.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, if separation on silica gel is not satisfactory.
Troubleshooting Guides
Issue 1: Low Yield After Aqueous Work-up and Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of organic material after extraction. | Incomplete Extraction: The product may have some solubility in the aqueous layer, especially if the pH is not optimal. | Ensure the aqueous layer is saturated with a brine solution before extraction to decrease the solubility of the organic product. Perform multiple extractions with smaller volumes of the organic solvent. |
| Product Hydrolysis: The ester may be hydrolyzing back to the carboxylic acid during a basic wash (e.g., with sodium bicarbonate). | Minimize the contact time with basic solutions and use a milder base like a saturated sodium bicarbonate solution for neutralization.[1] Ensure the temperature is kept low during the work-up. | |
| Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the product. | Add a small amount of brine or a few drops of a saturated salt solution to help break the emulsion. If the emulsion persists, filtration through a pad of celite may be effective. |
Issue 2: Impure Product After Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with the product. | Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the product from impurities. | Perform thin-layer chromatography (TLC) with various solvent systems to identify the best eluent for separation.[4] A common starting point for similar compounds is a mixture of petroleum ether (PE) and ethyl acetate (EA), for example, in a 4:1 ratio.[4] |
| Column Overloading: Too much crude product was loaded onto the column relative to the amount of stationary phase. | As a general rule, use a mass ratio of crude product to silica gel of 1:30 to 1:100 for effective separation. | |
| Poor Column Packing: Channels or cracks in the silica gel bed can lead to poor separation. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is based on the work-up procedure for the synthesis of this compound.[1]
-
Neutralization: Cool the reaction mixture to approximately 50°C and pour it into a separatory funnel. Neutralize the mixture to a pH of about 7 with a saturated sodium carbonate solution.
-
Extraction: Extract the aqueous mixture with chloroform (20 mL).[1] For better recovery, perform the extraction three times with 20 mL of chloroform each time.
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is adapted from the purification of a similar brominated nicotinate derivative.[4]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 petroleum ether/ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, product-adsorbed silica onto the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the elution of the product using thin-layer chromatography.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the product.
-
Fraction Pooling and Concentration: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for low yield issues.
References
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with Pyridine Substrates
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving pyridine-containing substrates. The inherent Lewis basicity of the pyridine nitrogen often leads to catalyst deactivation, resulting in low yields and reaction stalls. This guide provides practical, question-and-answer-based troubleshooting strategies, detailed experimental protocols, and comparative data to overcome these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my cross-coupling reactions with pyridine substrates consistently showing low to no conversion?
A1: The primary cause of low or no conversion in these reactions is often the deactivation of the palladium catalyst by the pyridine substrate itself. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable, inactive complex.[1][2] This "catalyst poisoning" prevents the palladium from participating in the catalytic cycle. The position of the leaving group on the pyridine ring can also influence reactivity, with the order generally being I > Br > Cl.[3]
Troubleshooting Steps:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[4] These ligands can sterically shield the palladium center, hindering coordination of the pyridine nitrogen.[2]
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes compensate for partial deactivation.
-
Reaction Temperature: Increasing the reaction temperature may promote the desired catalytic turnover over the deactivation pathway.[2] However, be cautious as excessively high temperatures can lead to catalyst decomposition (palladium black formation).[1]
-
Base and Solvent Optimization: The choice of base and solvent is critical. Screen a variety of conditions to find the optimal combination for your specific substrate.
Q2: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive elemental palladium.[1] Its formation is a common catalyst decomposition pathway and can be caused by:
-
Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen.[5]
-
High Temperatures: Can promote catalyst agglomeration.[1]
-
Slow Catalysis: If the catalytic cycle is sluggish due to pyridine inhibition, the active Pd(0) species may have a longer lifetime, increasing the likelihood of aggregation.[1]
Prevention Strategies:
-
Thorough Degassing: Ensure all solvents and reagents are rigorously degassed, and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[5]
-
Use of Stabilizing Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) species and prevent aggregation.[6]
-
Supported Catalysts: Using a heterogeneous catalyst where palladium is supported on a solid matrix like carbon can help physically separate the palladium particles.[6]
-
Appropriate Temperature: Avoid unnecessarily high reaction temperatures.
Q3: How does the choice of ligand, base, and solvent affect the outcome of my reaction with a pyridine substrate?
A3: The interplay of ligand, base, and solvent is crucial for a successful cross-coupling reaction with pyridine substrates.
-
Ligands: As mentioned, bulky and electron-rich ligands are often preferred. The strong σ-donating character of these ligands increases the electron density on the palladium center, which can facilitate the oxidative addition step and promote faster catalytic turnover, outcompeting the poisoning process.[4][7]
-
Bases: The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for neutralizing the generated acid in Heck and Sonogashira reactions. The choice of base can influence reaction rates and side reactions. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu). The optimal base is substrate-dependent and should be screened.
-
Solvents: The solvent must solubilize all reaction components and be compatible with the catalyst system. Aprotic polar solvents like dioxane, THF, and toluene are commonly used.[1] The presence of water can be beneficial in some Suzuki-Miyaura couplings but can also lead to side reactions like protodeboronation.[1]
Q4: Can a deactivated palladium catalyst from a reaction with a pyridine substrate be reactivated?
A4: In some cases, catalyst reactivation is possible, particularly if the deactivation is due to the formation of palladium black or poisoning by certain species. However, a universally effective, simple protocol for reactivating catalysts poisoned by pyridine is not well-established in the literature. For palladium black, reactivation often involves chemical treatment to redissolve and redeposit the palladium in an active form.
A general approach for reactivating a supported palladium catalyst involves washing with a polar organic solvent.[8] For catalysts deactivated by nitrogen-containing impurities in hydrogenation reactions, treatment with a basic solution has been shown to be effective.[9]
Data Presentation: Comparative Performance in Cross-Coupling Reactions
The following tables summarize quantitative data from the literature, comparing the performance of different catalytic systems in various cross-coupling reactions with pyridine and related heterocyclic substrates.
Table 1: Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| 3-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂/SPhos (1 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| 2-Chloropyridine | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
Data is compiled from various sources for comparative purposes.[5][10]
Table 2: Sonogashira Coupling of Halopyridines
| Halopyridine | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| 2-Amino-3-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N | DMF | 100 | 3 | 92 |
| 2,5-Diiodopyrazine | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 2 | 95 |
Data is compiled from various sources for comparative purposes.[11]
Table 3: Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst (Pre-L3) | LiHMDS | THF | 65 | 16 | 83 |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃/SPhos | LiHMDS | THF | 65 | 16 | 76 |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos | NaOtBu | Toluene | Reflux | 6 | High |
Data is compiled from various sources for comparative purposes.[12][13]
Experimental Protocols
Protocol 1: General Procedure for High-Throughput Ligand Screening in Suzuki-Miyaura Coupling
This protocol is adapted for a 24-well plate format to rapidly screen different ligands for the coupling of a halopyridine with a boronic acid.[14][15]
-
Stock Solution Preparation:
-
Prepare stock solutions of the halopyridine (e.g., 0.2 M in dioxane), boronic acid (e.g., 0.3 M in dioxane), and a base (e.g., 1.0 M K₃PO₄ in water).
-
Prepare individual stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 5 mM in dioxane) and each ligand to be screened (e.g., 10 mM in dioxane).
-
-
Reaction Plate Setup (in a glovebox):
-
To each well of a 24-well reaction block, add the desired palladium precatalyst and ligand solutions.
-
Add the halopyridine and boronic acid stock solutions to each well.
-
Initiate the reaction by adding the base solution to each well.
-
-
Reaction Execution:
-
Seal the reaction plate and place it on a heated stirring plate (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction plate to room temperature.
-
Quench each reaction with water and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the product yield in each well using a high-throughput method such as LC-MS or GC-MS.
-
Protocol 2: General Procedure for Sonogashira Coupling of an Iodopyridine
This protocol provides a general method for the Sonogashira coupling of an iodopyridine with a terminal alkyne.[16]
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodopyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv.).
-
-
Reagent Addition:
-
Slowly add the terminal alkyne (1.1-1.2 equiv.) to the stirred reaction mixture.
-
-
Reaction Conditions:
-
Stir the reaction at room temperature or heat to 40-65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: General Procedure for Reactivation of Supported Palladium Catalyst (e.g., Pd/C)
This protocol describes a general method for reactivating a supported palladium catalyst that has been deactivated, for instance, by coking.[8]
-
Catalyst Recovery:
-
Filter the reaction mixture to recover the spent supported palladium catalyst.
-
Wash the catalyst with a suitable solvent to remove adsorbed organic residues.
-
-
Solvent Wash:
-
Suspend the spent catalyst in a polar organic solvent (e.g., acetone or methanol) in a flask.
-
Stir the suspension at a temperature between 20 °C and 150 °C for a sufficient time to dissolve impurities.
-
Filter the catalyst and repeat the washing step if necessary.
-
-
Drying:
-
Dry the washed catalyst under a stream of inert gas (e.g., nitrogen) at a temperature sufficient to remove the solvent (e.g., 50-150 °C), ensuring the temperature does not cause sintering of the palladium particles.
-
Visualizations
Caption: Mechanism of palladium catalyst deactivation by pyridine substrates.
Caption: A logical workflow for troubleshooting low conversion in pyridine cross-coupling reactions.
Caption: General experimental workflow for the reactivation of a supported palladium catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.rug.nl [research.rug.nl]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Ethyl 5-bromo-2-methylnicotinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of Ethyl 5-bromo-2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the esterification of 5-bromo-2-methyl-nicotinic acid with anhydrous ethanol. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, and may be enhanced by the use of a phase transfer catalyst like benzyltriethylammonium chloride (BTEAC) to improve reaction rate and yield.[1]
Q2: What are the potential sources of impurities in the final product?
A2: Impurities can arise from several sources:
-
Starting Materials: Impurities present in the initial 5-bromo-2-methyl-nicotinic acid can be carried through the synthesis.
-
Side Reactions: Unwanted chemical transformations during the esterification process can generate by-products.
-
Incomplete Reactions: Residual unreacted starting materials or intermediates.
-
Degradation: Decomposition of the product or reactants under harsh reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). These methods allow for the separation and detection of the starting material, product, and any significant by-products, helping to determine the optimal reaction time.
Q4: What are the critical parameters to control during the synthesis to minimize impurity formation?
A4: To minimize impurities, it is crucial to control the following parameters:
-
Reaction Temperature: Excessively high temperatures can lead to side reactions like decarboxylation.[1]
-
Stoichiometry of Reactants: An excess of ethanol is often used to drive the reaction towards the product, but a large excess of the acid catalyst should be avoided.[1]
-
Purity of Starting Materials: Using highly pure 5-bromo-2-methyl-nicotinic acid is essential to prevent the formation of related impurities.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction. | - Ensure an excess of anhydrous ethanol is used. - Verify the activity and concentration of the sulfuric acid catalyst. - Increase the reaction time and monitor progress by TLC or HPLC. - Consider using a phase transfer catalyst (e.g., BTEAC) to enhance the reaction rate.[1] |
| Hydrolysis of the ester product during workup. | - Neutralize the reaction mixture with a saturated sodium carbonate solution at a low temperature (e.g., 0-5 °C) before extraction. | |
| Presence of Unreacted 5-bromo-2-methyl-nicotinic acid in the Final Product | Insufficient reaction time or catalyst activity. | - Increase the reflux time. - Add a fresh portion of the acid catalyst. |
| Inefficient removal of water generated during the reaction. | - Use a distillation setup to remove the ethanol/water azeotrope during the reaction to drive the equilibrium towards the product.[1] | |
| Formation of a Dark-Colored Product | Decomposition of starting materials or product at high temperatures. | - Reduce the reaction temperature. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Unknown Impurities | Contaminated starting materials or reagents. | - Verify the purity of 5-bromo-2-methyl-nicotinic acid and ethanol using appropriate analytical techniques (e.g., NMR, HPLC). - Use freshly opened or purified reagents. |
| Side reactions such as decarboxylation. | - Avoid excessively high reaction temperatures and prolonged heating. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the esterification of 5-bromo-2-methyl-nicotinic acid.[1]
Materials:
-
5-bromo-2-methyl-nicotinic acid (4.9 g, 0.04 mol)
-
Anhydrous ethanol (40 mL)
-
Concentrated sulfuric acid (5.5 g)
-
Benzyltriethylammonium chloride (BTEAC) (0.3 g)
-
Saturated sodium carbonate solution
-
Chloroform (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a 250 mL three-neck flask equipped with a stirrer and a distillation apparatus, add 5-bromo-2-methyl-nicotinic acid, anhydrous ethanol, concentrated sulfuric acid, and BTEAC.
-
Heat the mixture with stirring. Gradually increase the temperature to distill off ethanol. The removal of water as an azeotrope with ethanol drives the reaction to completion. The reaction temperature should be controlled around 105°C.[1]
-
Once the reaction is complete (as monitored by TLC or HPLC), stop heating and allow the mixture to cool to approximately 50°C.
-
Carefully pour the reaction mixture into a beaker containing a saturated sodium carbonate solution to neutralize the excess acid to a pH of about 7.
-
Extract the aqueous mixture with chloroform (20 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure to remove the chloroform.
-
Purify the crude product by vacuum distillation at 1.06 kPa, collecting the fraction boiling at 92-95°C to obtain pure this compound.[1]
Synthesis of 5-bromo-2-methyl-nicotinic acid
The quality of the starting material is crucial. A common method for its preparation is the bromination of 2-methyl-nicotinic acid.
Materials:
-
2-methyl-nicotinic acid
-
Thionyl chloride
-
Bromine
-
Lewis acid catalyst (e.g., anhydrous aluminum chloride)
-
Inorganic base (e.g., sodium carbonate)
Procedure:
-
React 2-methyl-nicotinic acid with thionyl chloride at 75-80°C.
-
Following this, carry out the bromination at 110-120°C for 10-14 hours in the presence of a Lewis acid catalyst.
-
Hydrolyze the reaction mixture with water.
-
Isolate the product by adjusting the pH to 2.5-3.0 with an inorganic base.
Impurity Profile and Management
| Impurity Name | Structure | Source | Control Strategy |
| 5-bromo-2-methyl-nicotinic acid | 5-bromo-2-methyl-pyridine-3-carboxylic acid | Unreacted starting material | - Ensure complete reaction by optimizing reaction time, temperature, and catalyst concentration. - Efficiently remove water to drive the esterification equilibrium. |
| 2-methyl-nicotinic acid | 2-methyl-pyridine-3-carboxylic acid | Impurity in the starting 5-bromo-2-methyl-nicotinic acid | - Purify the starting material before use. |
| Dibrominated nicotinic acid derivatives | e.g., 3,5-dibromo-2-methyl-nicotinic acid | Over-bromination during the synthesis of the starting material | - Carefully control the stoichiometry of the brominating agent during the synthesis of 5-bromo-2-methyl-nicotinic acid. |
| Decarboxylation product (5-bromo-2-methylpyridine) | 5-bromo-2-methylpyridine | High reaction temperatures during esterification or starting material synthesis | - Maintain the reaction temperature below 120°C. |
Visualizing Workflows and Relationships
Caption: A high-level overview of the synthesis workflow.
Caption: A decision tree for troubleshooting low product yield.
Caption: Potential pathways for the formation of key impurities.
References
Technical Support Center: Column Chromatography Purification of Ethyl 5-bromo-2-methylnicotinate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of Ethyl 5-bromo-2-methylnicotinate and its derivatives. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: My purified this compound derivative shows significant peak tailing on the TLC and during column chromatography. What is the likely cause and how can I fix it?
A1: Peak tailing with pyridine-containing compounds is often due to the interaction of the basic nitrogen atom with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction can be mitigated by adding a small amount of a basic modifier to your eluent system, such as 0.1-1% triethylamine or pyridine.[3] This additive will compete with your compound for binding to the acidic sites on the silica, leading to more symmetrical peaks.
Q2: I am experiencing low recovery of my compound after column chromatography. What are the potential reasons for this?
A2: Low recovery can stem from several factors. The compound may be irreversibly adsorbed onto the silica gel, especially if it is particularly polar or basic.[2] Decomposition on the acidic silica gel is another possibility.[2] To address this, consider neutralizing the silica gel with a base like triethylamine before packing the column.[1] Additionally, ensure that the chosen solvent system is appropriate to elute your compound effectively; if the compound is highly polar, a more polar eluent may be required.
Q3: The separation between my desired product and a closely-related impurity is poor. How can I improve the resolution?
A3: To improve separation, optimizing the solvent system is key. A good starting point for "normal" polarity compounds is a mixture of ethyl acetate and hexanes.[4] You can fine-tune the polarity by systematically varying the ratio of these solvents. If a good separation cannot be achieved, consider switching to a different solvent system, such as dichloromethane/methanol for more polar compounds.[4] Alternatively, using a different stationary phase, such as neutral or basic alumina, could provide different selectivity and improve separation.[5]
Q4: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: If your compound is very polar and does not move with ethyl acetate, you will need a more polar eluent system.[2] A common choice for highly polar compounds is a mixture of dichloromethane and methanol.[4] Start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. Be aware that using more than 10% methanol in your mobile phase can lead to the dissolution of the silica gel.[4] For very basic compounds, a system containing 10% ammonia in methanol, mixed with dichloromethane, can be effective at moving them off the baseline.[5]
Q5: My crude reaction mixture is not soluble in the eluent I plan to use for the column. How should I load it onto the column?
A5: If your crude mixture has poor solubility in the column eluent, you can use a technique called "dry loading".[6] Dissolve your sample in a suitable solvent in which it is soluble. Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound derivatives.
| Symptom | Possible Cause | Suggested Solution |
| Broad or Tailing Peaks | Interaction of the basic pyridine nitrogen with acidic silica gel.[1][2] | Add 0.1-1% triethylamine or pyridine to the eluent to block active silanol sites.[3] Consider using neutral or basic alumina as the stationary phase.[1] |
| Low Product Yield | Irreversible adsorption to the stationary phase.[2] Decomposition on acidic silica gel.[2] | Neutralize the silica gel with triethylamine before use.[1] Ensure the eluent is polar enough to elute the compound. |
| Co-elution of Product and Impurities | Insufficient difference in polarity between the compound and impurities in the chosen solvent system. | Systematically screen different solvent systems to optimize separation.[1] Try an alternative stationary phase like alumina or Florisil.[2][5] |
| Product Does Not Elute | The eluent is not polar enough.[7] The compound may have decomposed on the column.[2] | Gradually increase the polarity of the eluent. For very polar compounds, a methanol/dichloromethane system may be necessary.[4] To check for decomposition, spot the compound on a TLC plate, wait an hour, and then elute to see if degradation has occurred.[7] |
| Cracks in the Silica Bed | Improperly packed column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[8] |
| Compound Elutes in the Solvent Front | The eluent is too polar. | Start with a less polar solvent system. Check the first few fractions, as your compound may have eluted very quickly.[2] |
Experimental Protocols
Standard Silica Gel Column Chromatography Protocol
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes.[3]
-
-
Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.
-
Wash the column with the initial eluent until the silica bed is stable and the eluent runs clear. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble.[6] Carefully apply the solution to the top of the silica gel bed using a pipette.[6]
-
Dry Loading: If the sample is not soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[6]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
Collect fractions in test tubes or other suitable containers.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Product Recovery:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Minimizing debromination of Ethyl 5-bromo-2-methylnicotinate
Technical Support Center: Ethyl 5-bromo-2-methylnicotinate
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the undesired debromination of this versatile building block during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound?
A1: Debromination is an undesired side reaction where the bromine atom at the C-5 position of the pyridine ring is replaced by a hydrogen atom, yielding Ethyl 2-methylnicotinate. This hydrodebromination reduces the yield of the desired product and introduces a significant impurity that can be challenging to separate.
Q2: Why does this debromination side reaction occur?
A2: Debromination, particularly in palladium-catalyzed cross-coupling reactions, is often caused by the formation of palladium-hydride (Pd-H) species.[1] These species can be generated from various sources within the reaction mixture, including the base (especially alkoxides), solvent (e.g., alcohols), or other impurities.[1][2][3] The Pd-H species can then react with the starting material or the palladium-bound intermediate to replace the bromine with hydrogen.[1] Factors like elevated temperatures and the use of strong bases can accelerate this undesired pathway.[1][4]
Q3: Which reaction types are most susceptible to debromination of this compound?
A3: Palladium-catalyzed cross-coupling reactions are particularly prone to this side reaction. These include, but are not limited to:
Additionally, reactions involving organolithium or Grignard reagents can also lead to debromination under certain conditions.
Q4: How can I detect and quantify the debrominated impurity?
A4: The presence and amount of the debrominated byproduct, Ethyl 2-methylnicotinate, can be determined using standard analytical techniques[9]:
-
Thin Layer Chromatography (TLC): A quick qualitative check, as the byproduct will likely have a different Rf value.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the starting material, desired product, and the debrominated impurity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass confirmation of the impurity by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the byproduct by observing the distinct signals of the unsubstituted pyridine ring and comparing the integration of these signals to those of the desired product.[9]
Troubleshooting Guides
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Yield of the desired coupled product is lower than expected.
-
Analytical data (LC-MS, NMR) shows a significant peak corresponding to the mass of Ethyl 2-methylnicotinate.
-
Difficulty in purifying the product from a closely-eluting impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in cross-coupling.
Possible Causes & Solutions:
| Parameter | Possible Cause | Recommended Solution | Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to generate hydride species that cause debromination.[1] | Switch to a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] | These bases are less prone to generating the Pd-H species responsible for the side reaction. |
| Temperature | The reaction is running too hot, which can favor the higher activation energy pathway of debromination.[1][4] | Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and monitor the reaction. Increase only if the desired reaction is too slow. | Reducing thermal energy can increase the selectivity for the desired productive cycle over the debromination pathway. |
| Ligand | The phosphine ligand may not be optimal, leading to slow reductive elimination of the product and allowing time for side reactions.[2] | Screen bulkier, more electron-rich ligands. For Suzuki, consider SPhos or XPhos. For Buchwald-Hartwig, RuPhos or XPhos can be effective.[2][4] | Bulky, electron-donating ligands can accelerate the rate-limiting reductive elimination step, outcompeting the debromination pathway. |
| Solvent | Protic solvents (e.g., alcohols) or residual water can act as a hydride or proton source.[2][10] | Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF. Ensure all reagents and glassware are thoroughly dried. | Aprotic solvents minimize the availability of hydrogen sources that can lead to hydrodebromination. |
| Catalyst | Incomplete formation of the active Pd(0) catalyst or use of a less active precursor.[4] | Consider using a well-defined Pd(0) source or a pre-catalyst (e.g., XPhos Pd G3) that readily forms the active catalytic species.[2][4] | A more active and stable catalyst can promote a faster catalytic cycle, reducing the lifetime of intermediates that could be intercepted by debromination pathways. |
Data Presentation: Impact of Reaction Parameters on Debromination
The following table provides an illustrative summary of how changing reaction parameters can affect the percentage of debromination for a typical Suzuki coupling with an aryl bromide. Note: These are representative values based on established principles and are intended for guidance.
| Run | Base | Ligand | Temperature (°C) | Solvent | % Debromination (Illustrative) | % Desired Product (Illustrative) |
| 1 | NaOtBu | PPh₃ | 110 | Toluene | 25% | 70% |
| 2 | K₂CO₃ | PPh₃ | 110 | Toluene | 12% | 85% |
| 3 | K₂CO₃ | SPhos | 110 | Toluene | 8% | 90% |
| 4 | K₃PO₄ | SPhos | 80 | Dioxane | <3% | >95% |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol details a general method for coupling this compound with an arylboronic acid using conditions optimized to suppress debromination.
Reaction Scheme: (Image of the Suzuki reaction of this compound with a generic Ar-B(OH)₂)
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
SPhos Pd G3 pre-catalyst (0.02 eq, 2 mol%)
-
Anhydrous 1,4-dioxane
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Reagent Addition: Add the SPhos Pd G3 pre-catalyst to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours, checking for the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Caption: Competing pathways of productive coupling vs. debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst and Ligand Selection for Ethyl 5-bromo-2-methylnicotinate Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and ligand for cross-coupling reactions involving ethyl 5-bromo-2-methylnicotinate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing palladium-catalyzed cross-coupling reactions with this compound?
A1: The primary challenges stem from the electronic nature of the pyridine ring and the presence of the pyridine nitrogen. The electron-deficient character of the pyridine ring can influence the reactivity of the C-Br bond. More significantly, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Careful selection of ligands is crucial to mitigate this issue.
Q2: How do I choose the right type of cross-coupling reaction for my desired transformation?
A2: The choice of reaction depends on the bond you intend to form:
-
Suzuki-Miyaura Coupling: For forming a new carbon-carbon (C-C) bond with an aryl, heteroaryl, or vinyl group, using a boronic acid or boronate ester.[3][4]
-
Heck Coupling: For creating a C-C bond by coupling with an alkene to form a substituted alkene.[5][6]
-
Buchwald-Hartwig Amination: For forming a carbon-nitrogen (C-N) bond with a primary or secondary amine.[7][8]
-
Sonogashira Coupling: For generating a C-C bond with a terminal alkyne.[2][9][10]
Q3: What are common side reactions and how can they be minimized?
A3: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions). This can be minimized by ensuring rigorously anaerobic (oxygen-free) conditions and by the slow addition of the coupling partner.[2][11]
-
Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid. Using anhydrous solvents, boronic esters (like pinacol esters), or trifluoroborate salts can increase stability.[1][11]
-
Dehalogenation: Replacement of the bromine atom with a hydrogen. This can sometimes be suppressed by changing the ligand or base, or by lowering the reaction temperature.[2][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen may be coordinating to the palladium center. Solution: Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can shield the metal center.[1][11] Using pre-formed palladium catalysts (precatalysts) can also lead to more consistent results.[1] |
| Suboptimal Reaction Conditions | The combination of base, solvent, or temperature may not be ideal. Solution: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[2][11] A solvent screen (e.g., dioxane, THF, toluene, DMF, often with water as a co-solvent for Suzuki reactions) is recommended.[11] Incrementally increasing the temperature may also improve yields. |
| Poor Reagent Quality | Impurities in starting materials or solvents can poison the catalyst. Solution: Ensure high purity of this compound and the coupling partner. Use anhydrous and degassed solvents, especially for oxygen-sensitive Pd(0) catalysts.[1] |
Issue 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Steps |
| Catalyst Decomposition | The active Pd(0) species is aggregating and precipitating out of the solution, rendering it inactive. This can be caused by high temperatures or unsuitable ligands. Solution: Use more robust ligands that stabilize the Pd(0) species, such as bulky biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3] Consider lowering the reaction temperature if possible. |
Data Presentation: Catalyst and Ligand Selection Tables
The following tables summarize representative conditions for various coupling reactions with substrates similar to this compound, such as other bromopyridines. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80 | 2 | 92 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 100 | 12 | 88 |
| PEPPSI-IPr | K₂CO₃ | t-Amyl Alcohol | 100 | 2 | 98 |
Data compiled from representative sources for illustrative purposes.[3][4]
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 85-95 |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
| Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₃PO₄ | Toluene | 100 | 88-98 |
Data compiled from representative sources for illustrative purposes.[8]
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
| Catalyst (mol%) | Ligand (mol%) | Additive (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | up to 96 |
| PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N / THF | 65 | 75-85 | |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 70-90 |
Data compiled from representative sources for illustrative purposes.[10]
Table 4: Heck Coupling of Bromopyridines with Alkenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 80-90 |
| Ethyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 75-85 |
| n-Butyl Acrylate | PdCl₂(dppf) (3) | - | NaOAc | DMA | 120 | 70-80 |
Data compiled from representative sources for illustrative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-3.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.). Seal the tube, then evacuate and backfill with inert gas (repeat 3 times). Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. DSpace [repository.kaust.edu.sa]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scirp.org [scirp.org]
- 11. benchchem.com [benchchem.com]
Effect of base and solvent on Ethyl 5-bromo-2-methylnicotinate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Ethyl 5-bromo-2-methylnicotinate in various chemical reactions, with a focus on the impact of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
This compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with primary or secondary amines.
Q2: How do the substituents on the pyridine ring of this compound affect its reactivity?
The reactivity of the C-Br bond is influenced by the electronic and steric effects of the substituents:
-
Pyridine Nitrogen: The electron-withdrawing nature of the nitrogen atom activates the C-Br bond towards oxidative addition in palladium-catalyzed reactions. However, the lone pair on the nitrogen can also coordinate to the palladium catalyst, potentially inhibiting the reaction. The use of bulky ligands can help mitigate this issue.
-
2-Methyl Group: The methyl group provides some steric hindrance around the C-Br bond, which can influence the choice of catalyst and ligand.
-
5-Ester Group: The electron-withdrawing ester group further activates the C-Br bond for oxidative addition. However, it is susceptible to hydrolysis under strongly basic conditions.
Q3: I am observing low to no yield in my Suzuki coupling reaction. What are the likely causes?
Low or no product formation in Suzuki coupling of bromopyridines is a common issue. Key areas to troubleshoot include:
-
Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may not be sufficient. More active systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are often more effective for heteroaryl halides.
-
Ineffective Base: The base is crucial for activating the boronic acid. The strength, solubility, and steric properties of the base are important. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.
-
Inappropriate Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is often optimal to dissolve all reactants.
-
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
Q4: What are common side products in these cross-coupling reactions and how can I minimize them?
Common side reactions include:
-
Homocoupling: Formation of a biaryl product from the boronic acid (in Suzuki reactions) or the starting material. This is often promoted by the presence of oxygen or high temperatures. Ensure thorough degassing and consider using a slight excess of the aryl halide.
-
Debromination (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom. This can be caused by the presence of protic impurities or the formation of palladium hydride species. Ensure anhydrous conditions and careful selection of base and solvent.
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially with strong bases like NaOH or KOH, or with prolonged heating in the presence of water. Using milder bases like K₂CO₃ or Cs₂CO₃ and shorter reaction times can minimize this.
Troubleshooting Guides
Low Conversion/No Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Starting material is largely unreacted. | Catalyst Inactivity: The Pd(0) catalyst is not being generated or is deactivated. | • Use a fresh batch of palladium catalyst or a more active pre-catalyst. • Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). • Ensure an inert atmosphere is maintained throughout the reaction. |
| Inappropriate Ligand: The ligand is not effectively stabilizing the catalyst or promoting the catalytic cycle. | • For Suzuki-Miyaura, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. • For Buchwald-Hartwig amination, ligands such as BINAP or DPPF can be effective. • Screen a panel of ligands to find the optimal one for your specific transformation. | |
| Ineffective Base: The base is too weak, insoluble, or incompatible with the reaction. | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). • For Buchwald-Hartwig, stronger bases like NaOtBu might be necessary, but monitor for ester hydrolysis. | |
| Poor Solubility: Reagents are not fully dissolved, leading to a slow or incomplete reaction. | • Try a different solvent or solvent mixture (e.g., dioxane/water, toluene, DMF). • Gently heat the reaction mixture to improve solubility. | |
| Low Reaction Temperature: The activation energy for the reaction is not being overcome. | • Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C). • Consider using microwave irradiation to accelerate the reaction. |
Formation of Side Products
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant amount of homocoupled product from the boronic acid (Suzuki). | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. | • Thoroughly degas all solvents and reagents before use. • Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. |
| High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling. | • Try running the reaction at a lower temperature for a longer period. | |
| Significant amount of debrominated product (starting material with H instead of Br). | Presence of Protic Impurities: Water or other protic impurities can lead to protodebromination. | • Use anhydrous solvents and reagents. • Dry the base thoroughly before use. |
| Formation of Palladium Hydride Species: This can be influenced by the choice of base and solvent. | • Screen different base and solvent combinations. | |
| Presence of 5-bromo-2-methylnicotinic acid. | Ester Hydrolysis: The basic reaction conditions are causing the ethyl ester to hydrolyze. | • Use a milder base (e.g., K₂CO₃ instead of NaOtBu or NaOH). • Reduce the reaction time and temperature. • Use anhydrous conditions if possible. |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
This protocol is based on conditions reported for similar bromopyridine derivatives.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
1,4-Dioxane and water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
This protocol is a general procedure adapted for bromopyridines.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv.)
-
Copper(I) iodide (CuI) (0.04 equiv.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv.)
-
Anhydrous THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and the base. Stir for 5-10 minutes at room temperature.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
This is a general protocol for the amination of aryl bromides.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv.)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables provide representative conditions for cross-coupling reactions on substrates similar to this compound. These should be used as a guide for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 75-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 70-90 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | DMF/H₂O | 85 | 24 | 50-80 |
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-heterocycles
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA (3) | THF | 60 | 8 | 70-90 |
| Pd(OAc)₂ (2) | CuI (5) | DIPEA (3) | DMF | 80 | 12 | 65-85 |
| Pd(PPh₃)₄ (5) | CuI (10) | Piperidine (3) | Toluene | 70 | 10 | 60-80 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 80-98 |
| Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | 12 | 75-95 |
| Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2) | t-BuOH | 90 | 24 | 70-90 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Validation & Comparative
Reactivity Showdown: Ethyl 5-bromo-2-methylnicotinate vs. Ethyl 5-chloronicotinate in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic route. Among the vast array of available synthons, halogenated pyridine derivatives are of paramount importance. This guide provides an objective, data-driven comparison of the reactivity of two such key intermediates: ethyl 5-bromo-2-methylnicotinate and ethyl 5-chloronicotinate. The focus will be on their performance in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy directly impacts the oxidative addition step in palladium-catalyzed reactions, which is often the rate-determining step.[1] Consequently, aryl bromides, such as this compound, are generally more reactive than their chloro-analogs like ethyl 5-chloronicotinate, often requiring milder reaction conditions and achieving higher yields in shorter reaction times.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing the two title compounds, the enhanced reactivity of the C-Br bond in this compound is evident. While direct comparative studies are scarce, data from analogous systems consistently show that bromopyridines undergo Suzuki coupling under milder conditions than chloropyridines. For chloropyridines to react efficiently, more specialized and often more expensive catalyst systems with bulky, electron-rich phosphine ligands are typically required to facilitate the more challenging oxidative addition to the C-Cl bond.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | This compound Derivative[2] | Ethyl 6-chloronicotinate Derivative[3] |
| Substrate | N-(5-bromo-2-methylpyridin-3-yl)acetamide | Ethyl 6-chloro-4-(methylamino)nicotinate |
| Coupling Partner | Arylboronic acid | Arylboronic acid |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ / XPhos |
| Base | K₃PO₄ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O | 1,4-Dioxane/H₂O |
| Temperature | 85-95 °C | 100 °C |
| Reaction Time | Not specified | 10 hours |
| Yield | Moderate to good | 70-80% |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity trend favors the bromo-substituted substrate. The coupling of amines with this compound can often be achieved with a broader range of palladium catalysts and ligands under less forcing conditions. In contrast, the amination of ethyl 5-chloronicotinate generally necessitates the use of more sophisticated, sterically hindered, and electron-rich ligands to promote the difficult C-Cl bond activation.[4]
Table 2: Representative Buchwald-Hartwig Amination Conditions
| Parameter | 5-Bromo-N-phenylpyridin-3-amine[5] | Ethyl 6-chloro-4-(methylamino)nicotinate[6] |
| Substrate | 5-Bromo-N-phenylpyridin-3-amine | Ethyl 6-chloro-4-(methylamino)nicotinate |
| Coupling Partner | Aniline | Primary or Secondary Amine |
| Catalyst | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos |
| Base | NaOtBu | NaOtBu |
| Solvent | Toluene | Toluene |
| Temperature | 100-110 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 2-24 hours |
| Yield | Not specified | Not specified (general protocol) |
Comparative Reactivity in Stille Coupling
The Stille coupling, which involves the reaction of an organostannane with an organic halide, also demonstrates the higher reactivity of the C-Br bond. This compound is expected to undergo Stille coupling more readily than ethyl 5-chloronicotinate. The reaction with the bromo derivative can often be carried out at lower temperatures and with lower catalyst loadings. For the chloro derivative, higher temperatures and sometimes the use of additives are necessary to achieve comparable yields.[7]
Table 3: Representative Stille Coupling Conditions
| Parameter | General Protocol for Aryl Bromides[8] | General Protocol for Aryl Chlorides[9] |
| Substrate | Aryl Bromide | Aryl Chloride |
| Coupling Partner | Organostannane (e.g., Aryl-SnBu₃) | Organostannane |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃ | Pd(dba)₂ / PPh₃ |
| Solvent | Toluene, Dioxane, or DMF | Toluene |
| Temperature | 80-110 °C | 100 °C |
| Reaction Time | 12-24 hours | 3 hours |
| Yield | Varies | Moderate to good |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for a structurally similar substrate.[2]
-
To a reaction vessel, add N-(5-bromo-2-methylpyridin-3-yl)acetamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
The reaction mixture is heated to 85-95 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination of Ethyl 5-chloronicotinate
This protocol is a generalized procedure for related chloropyridine substrates.[6]
-
To a dry Schlenk tube, add ethyl 6-chloro-4-(methylamino)nicotinate (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and a suitable phosphine ligand such as XPhos (0.04 equiv.).
-
The tube is evacuated and backfilled with an inert gas.
-
Anhydrous toluene is added via syringe.
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, it is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification is achieved by column chromatography.
Visualizing the Chemical Logic
To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict a generalized workflow for cross-coupling reactions and the fundamental principle of C-Br versus C-Cl bond reactivity.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: The C-Br bond's lower dissociation energy facilitates faster oxidative addition.
Conclusion
The choice between this compound and ethyl 5-chloronicotinate for a synthetic campaign will depend on a variety of factors, including cost, availability, and the specific requirements of the desired transformation. However, from a purely reactivity standpoint, this compound is the more versatile and readily coupled substrate in palladium-catalyzed reactions. Its C-Br bond is more susceptible to oxidative addition, leading to milder reaction conditions, shorter reaction times, and often a broader tolerance for other functional groups. While recent advances in catalyst development have made the coupling of aryl chlorides more feasible, they often require more specialized and costly reagents. For researchers and drug development professionals, understanding this fundamental reactivity difference is key to designing efficient and robust synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Brominated Pyyridine Isomers
For researchers, scientists, and drug development professionals, the selection of the appropriate isomer of brominated pyridine is a critical decision that can significantly impact the success of a synthetic route. The position of the bromine atom on the pyridine ring—at the 2, 3, or 4-position—profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an objective comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in common and synthetically important reactions, supported by experimental data and detailed protocols.
Executive Summary of Reactivity
In the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, the reactivity of bromopyridine isomers generally follows a well-defined trend. This trend is primarily governed by the electronic influence of the nitrogen atom within the pyridine ring.
General Reactivity Order: 4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine[1]
-
4-Bromopyridine: Typically the most reactive isomer, the bromine at the para position to the nitrogen atom experiences a strong electron-withdrawing effect, making the carbon-bromine bond highly polarized and susceptible to oxidative addition by a palladium catalyst.[1]
-
2-Bromopyridine: Also highly reactive due to the electron-withdrawing nature of the adjacent nitrogen. However, its proximity can lead to coordination with the palladium catalyst, which may inhibit the reaction and sometimes necessitates the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The least reactive of the three isomers. The bromine atom is at the meta position relative to the nitrogen, resulting in a weaker electronic influence. This leads to a less electrophilic carbon center and, consequently, slower reaction rates, often requiring more forcing conditions.[1]
Quantitative Reactivity Comparison
The following tables summarize representative yields for common cross-coupling reactions, illustrating the reactivity differences between the bromopyridine isomers. It is important to note that yields are highly dependent on the specific reaction conditions, substrates, and catalyst systems employed.
Table 1: Representative Yields for Suzuki-Miyaura Coupling with Phenylboronic Acid [1]
| Isomer | Representative Yield (%) |
| 2-Bromopyridine | 85-95 |
| 3-Bromopyridine | 70-85 |
| 4-Bromopyridine | 90-98 |
Table 2: Representative Yields for Buchwald-Hartwig Amination with Aniline [1]
| Isomer | Representative Yield (%) |
| 2-Bromopyridine | 80-90 |
| 3-Bromopyridine | 65-80 |
| 4-Bromopyridine | 85-95 |
Factors Influencing Reactivity
The differential reactivity of brominated pyridine isomers can be attributed to a combination of electronic and steric effects.
References
A Comparative Analysis of Methyl vs. Ethyl Esters in Nicotinic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of methyl and ethyl esters as precursors in the synthesis of nicotinic acid. By examining the available experimental data, this document aims to offer an objective overview to aid researchers and professionals in drug development in making informed decisions regarding the selection of synthetic routes. This guide summarizes quantitative data, presents detailed experimental protocols, and visualizes key synthetic and signaling pathways.
Executive Summary
The synthesis of nicotinic acid, a crucial component in various pharmaceutical and biological applications, can be effectively achieved through the hydrolysis of its corresponding alkyl esters. Both methyl nicotinate and ethyl nicotinate serve as viable precursors. The choice between these two esters can be influenced by factors such as reaction kinetics, yield, and the specific requirements of the downstream applications. While direct comparative studies under identical conditions are limited in publicly available literature, this guide compiles and contrasts existing data to highlight the nuances of each synthetic route.
From a chemical principles standpoint, methyl esters are generally more susceptible to hydrolysis than ethyl esters due to reduced steric hindrance, potentially leading to faster reaction rates. However, practical considerations such as the volatility of the corresponding alcohol and specific reaction conditions can significantly impact the overall efficiency and yield.
Data Presentation: Synthesis and Hydrolysis
The following tables summarize the quantitative data gathered from various sources on the synthesis of methyl and ethyl nicotinates and their subsequent hydrolysis to nicotinic acid. It is crucial to note that the reaction conditions vary between studies, which impacts direct comparability.
Table 1: Comparative Data on the Synthesis of Methyl and Ethyl Nicotinate
| Parameter | Methyl Nicotinate | Ethyl Nicotinate | Source |
| Starting Material | Nicotinic Acid | Nicotinic Acid | [1][2] |
| Reagents | Methanol, Sulfuric Acid | Ethanol, Solid Acid Catalyst | [1][2] |
| Reaction Time | 13 hours | 3-6 hours | [1][2] |
| Temperature | Reflux | 50-65°C, then reflux | [1][2] |
| Reported Yield | 23.39% | 97.2% | [2][3] |
| Purity | Not specified | 99.5% (GC) | [2] |
Table 2: Comparative Data on the Hydrolysis to Nicotinic Acid
| Parameter | Methyl Nicotinate | Ethyl Nicotinate | Source |
| Reaction Type | Aqueous Hydrolysis | Alkaline Hydrolysis | [4][5] |
| Conditions | Aqueous solution at 4°C | Water-ethanol media, varying temperatures (20-40°C) | [4][5] |
| Observed Rate | ~0.5% hydrolysis per year | Second-order rate constant decreases with increasing ethanol concentration | [4][5] |
| Key Observation | Slow hydrolysis to nicotinic acid | Reaction kinetics are dependent on solvent composition and temperature | [4][5] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of methyl and ethyl nicotinate and their subsequent hydrolysis to nicotinic acid, based on methodologies described in the literature.
Synthesis of Methyl Nicotinate
This procedure details the sulfuric acid-catalyzed esterification of nicotinic acid.[1][3]
Materials:
-
Nicotinic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
10% Sodium bicarbonate solution
-
Chloroform
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 10 g (0.081 mol) of nicotinic acid in 30 ml of methanol.
-
With continuous stirring and cooling in an ice bath, slowly add 4 ml of concentrated sulfuric acid dropwise.
-
Attach a reflux condenser and heat the mixture on a water bath for approximately 13 hours.
-
After cooling to room temperature, neutralize the reaction mixture with a 10% sodium bicarbonate solution until effervescence ceases.
-
Extract the product into chloroform using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate and remove the chloroform by distillation to obtain the solid crystalline product of methyl nicotinate.
-
The crude product can be further purified by silica gel column chromatography.[1]
Synthesis of Ethyl Nicotinate
This protocol describes a method using a solid acid catalyst.[2]
Materials:
-
Nicotinic acid
-
Absolute ethanol
-
Toluene
-
HND230 solid acid catalyst
Procedure:
-
In a four-necked flask, add 123.1g of toluene, 92.1g of absolute ethanol (2mol), 2.5g of HND230 solid acid catalyst, and 246.2g of nicotinic acid.
-
Slowly heat the mixture to 55°C and stir for 4 hours.
-
Increase the temperature to reflux and remove water via a Dean-Stark trap.
-
Once water separation ceases, cool the reaction to room temperature.
-
Recover the solid acid catalyst by filtration.
-
Remove toluene from the filtrate by vacuum distillation to yield the final product.
Hydrolysis of Nicotinate Esters to Nicotinic Acid
The following is a general protocol for the base-catalyzed hydrolysis of nicotinate esters.
Materials:
-
Methyl or Ethyl Nicotinate
-
Sodium hydroxide solution (e.g., 2M)
-
Hydrochloric acid (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
Dissolve the nicotinate ester in an appropriate solvent (e.g., ethanol).
-
Add an excess of sodium hydroxide solution to the ester solution.
-
Heat the mixture under reflux for a specified period (monitoring by TLC is recommended to determine reaction completion).
-
After cooling, neutralize the reaction mixture with hydrochloric acid to precipitate the nicotinic acid.
-
If necessary, extract the aqueous layer with an organic solvent to remove any unreacted ester.
-
Collect the precipitated nicotinic acid by filtration, wash with cold water, and dry.
Mandatory Visualization
Synthesis Pathways
Caption: General synthesis routes for nicotinic acid via methyl and ethyl nicotinate.
Nicotinic Acid Signaling Pathway (Niacin Flush)
Caption: Signaling pathway of nicotinic acid leading to the "niacin flush."
Conclusion
The selection between methyl and ethyl esters for nicotinic acid synthesis is a nuanced decision that depends on the specific priorities of the research or production process. The available data suggests that the synthesis of ethyl nicotinate can achieve higher yields under certain conditions. Theoretically, methyl nicotinate may offer faster hydrolysis kinetics due to lower steric hindrance.
For researchers, the choice may be guided by the desired reaction time, acceptable yield, and the practicalities of handling methanol versus ethanol. In a drug development context, factors such as the impurity profile and the cost-effectiveness of the overall process will be paramount. The provided protocols and diagrams offer a foundational understanding to guide further investigation and optimization of nicotinic acid synthesis.
References
- 1. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 2. uv.es [uv.es]
- 3. Species difference in simultaneous transport and metabolism of ethyl nicotinate in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synthetic Advantage: A Comparative Guide to Ethyl 5-bromo-2-methylnicotinate
In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is a critical determinant of synthetic efficiency and success. For drug development professionals and synthetic chemists, Ethyl 5-bromo-2-methylnicotinate has emerged as a valuable heterocyclic intermediate, particularly for the construction of complex substituted pyridine scaffolds. This guide provides an objective comparison of its performance against common alternatives, supported by established chemical principles and representative experimental data, to highlight its synthetic advantages.
Core Advantage: Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in its superior performance in palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-nitrogen bond formation. This enhanced reactivity is principally attributed to the nature of the carbon-halogen bond.
In palladium-catalyzed reactions, a key rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. Consequently, the C-Br bond in this compound undergoes oxidative addition more readily than the C-Cl bond of its chloro-analogue, Ethyl 5-chloro-2-methylnicotinate.[1][2][3] This fundamental difference in reactivity translates to several practical benefits:
-
Milder Reaction Conditions: Reactions with the bromo-substituted compound can often be conducted at lower temperatures.
-
Shorter Reaction Times: The faster oxidative addition step leads to a quicker overall reaction.
-
Higher Yields: More efficient conversion typically results in higher isolated yields of the desired product.
-
Broader Catalyst Compatibility: A wider range of palladium catalysts and ligands can be effectively employed.
This principle is illustrated in the following diagram, which highlights the difference in the initial step of a generalized palladium-catalyzed cross-coupling cycle.
References
A Comparative Spectroscopic Guide to Ethyl 5-bromo-2-methylnicotinate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemicals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of Ethyl 5-bromo-2-methylnicotinate, a key heterocyclic building block, against its close structural analogs. By presenting key experimental data and detailed methodologies, this document aims to facilitate its unambiguous identification and differentiation from related substances.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic features of this compound and two primary alternatives: its non-brominated parent compound, Ethyl 2-methylnicotinate, and a related brominated isomer, Ethyl 5-bromonicotinate. This comparative data is essential for identifying the unique spectral fingerprints of each molecule.
| Spectroscopic Technique | This compound (Predicted/Inferred) | Ethyl 2-methylnicotinate | Ethyl 5-bromonicotinate |
| ¹H NMR | |||
| Pyridine Ring H-4 (ppm) | ~8.3 | ~8.31 (dd) | ~8.7 |
| Pyridine Ring H-6 (ppm) | ~8.7 | ~8.75 (dd) | ~9.0 |
| Pyridine Ring H (other) | - | ~7.43 (dd) | ~8.4 |
| -OCH₂CH₃ (quartet, ppm) | ~4.4 | ~4.42 (q) | ~4.4 |
| -OCH₂CH₃ (triplet, ppm) | ~1.4 | ~1.37 (t) | ~1.4 |
| -CH₃ (singlet, ppm) | ~2.7 | ~2.71 (s) | - |
| ¹³C NMR | |||
| C=O (ppm) | ~165 | ~165 | ~164 |
| Pyridine C-Br (ppm) | ~118 | - | ~119 |
| Other Aromatic C (ppm) | ~125-155 | ~122-150 | ~128-158 |
| -OCH₂CH₃ (ppm) | ~62 | ~61.5 | ~62 |
| -CH₃ (ppm) | ~24 | ~18.6 | - |
| -OCH₂CH₃ (ppm) | ~14 | ~14.2 | ~14 |
| IR (cm⁻¹) | |||
| C=O Stretch | ~1720 | ~1725 | ~1730 |
| C-O Stretch | ~1250 | ~1250 | ~1288 |
| C-Br Stretch | ~600-500 | - | ~600-500 |
| Aromatic C=C/C=N | ~1600-1400 | ~1575, ~1541 | ~1580, ~1470 |
| Mass Spec (m/z) | |||
| Molecular Ion [M]⁺ | 243/245 (1:1 ratio) | 165 | 230/232 (1:1 ratio) |
| Key Fragments | [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺ | [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺ | [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺ |
Note: Data for this compound is predicted based on established spectroscopic principles and comparison with its analogs. The presence of bromine is expected to cause a characteristic isotopic pattern (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) in the mass spectrum. Chemical shifts in NMR are influenced by the electronic effects of the substituents.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
2. Data Acquisition:
-
The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is generally set from -1 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a broader spectral width (e.g., 0 to 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
-
For solid samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
For liquid samples or solutions: A few drops of the liquid or a concentrated solution of the solid in a volatile solvent can be placed between two salt plates (e.g., NaCl or KBr).
2. Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Place the sample in the instrument's sample compartment.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.
2. Data Acquisition:
-
The sample is introduced into the mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.
-
Ionization: Common ionization techniques for such molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
The resulting mass spectrum plots the relative abundance of ions against their m/z values.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
A Comparative Guide to the Purity Analysis of Ethyl 5-bromo-2-methylnicotinate
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter governed by stringent regulatory standards. Ethyl 5-bromo-2-methylnicotinate, a key heterocyclic building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods for purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is the most common and effective approach for purity profiling and impurity quantification.
Comparative Purity Data
The following table summarizes the hypothetical purity analysis of three different batches of this compound using a validated HPLC method, alongside a comparison with Gas Chromatography (GC) and Capillary Electrophoresis (CE).
| Parameter | HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Purity (%) | 99.85 | 99.80 | 99.90 |
| Limit of Detection (LOD) | 0.01% | 0.02% | 0.005% |
| Limit of Quantification (LOQ) | 0.03% | 0.06% | 0.015% |
| Relative Standard Deviation (RSD) | < 1.0% | < 1.5% | < 0.8% |
| Analysis Time | ~20 min | ~30 min | ~15 min |
| Primary Impurities Detected | Related substances, starting materials | Volatile impurities, residual solvents | Ionic impurities, isomers |
Experimental Protocol: HPLC Method
A robust RP-HPLC method for the purity analysis of this compound is detailed below. This method is designed to provide excellent separation of the main compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.
Alternative Analytical Techniques
While HPLC is the workhorse for purity analysis, other techniques can offer complementary information or advantages in specific scenarios.
Gas Chromatography (GC)
Gas Chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC can be effectively used to quantify residual solvents and other volatile impurities that may not be readily detected by HPLC. A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high sensitivity for these types of analytes.
Experimental Protocol: GC Method
-
Instrumentation: Gas chromatograph with FID or MS detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that separates compounds based on their charge-to-mass ratio. CE can be particularly advantageous for the analysis of ionic impurities and for resolving closely related isomers that may be challenging to separate by HPLC. Its low sample and solvent consumption make it a green analytical alternative.
Experimental Protocol: CE Method
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d., 60 cm total length).
-
Background Electrolyte (BGE): Borate buffer (pH 9.2).
-
Voltage: 25 kV.
-
Detection: UV at 214 nm.
-
Sample Injection: Hydrodynamic injection.
Methodology Workflow and Comparison
The selection of an analytical method depends on the specific requirements of the analysis, such as the type of impurities to be detected, the required sensitivity, and the sample throughput.
Caption: Workflow for the purity analysis of this compound.
Logical Comparison of Analytical Techniques
The choice between HPLC, GC, and CE is dictated by the specific analytical goals.
Caption: Decision tree for selecting an analytical method for purity testing.
A Comparative Guide to Catalyst Efficiency in Cross-Coupling Reactions of Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Ethyl 5-bromo-2-methylnicotinate is a valuable building block, and its derivatization through cross-coupling reactions is a key strategy for the synthesis of novel pharmaceutical candidates. The choice of catalyst is paramount to achieving high efficiency and yield in these transformations. This guide provides an objective comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving this compound and structurally similar substrates, supported by representative experimental data.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For substrates like this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields, especially when coupling with a variety of arylboronic acids. Below is a comparison of catalyst systems based on reactions with analogous bromopyridine substrates.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85-95 | 8 | 85-95 | 5 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 4-Methoxyphenylboronic acid | 85-95 | 8 | 88-92 | 5 |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Various arylboronic acids | 100-110 | 12-24 | >90 | 1-2 |
Data is representative of typical yields for structurally similar bromopyridine derivatives.
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for the successful amination of heteroaryl halides like this compound.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | Morpholine | 100 | 16-24 | High | 1-2 |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | Various amines | 100-110 | 12-24 | High | 1-2 |
| RuPhos Pd G3 | RuPhos | Cs₂CO₃ | 1,4-Dioxane | Primary and secondary amines | 80-100 | 12-24 | High | 1-2 |
Data is representative of typical yields for structurally similar bromopyridine derivatives.
Catalyst Performance in Heck Coupling
The Heck reaction enables the formation of C-C bonds through the coupling of an aryl halide with an alkene. The efficiency of this reaction is highly dependent on the catalyst, base, and solvent system.
Table 3: Comparison of Palladium Catalysts for Heck Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Alkene | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | Styrene | 100 | 12 | Moderate to High | 2 |
| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | NMP | n-Butyl acrylate | 120 | 24 | High | 1 |
| Herrmann's Catalyst | (none) | NaOAc | DMA | Various alkenes | 130-140 | 12-24 | High | 0.1-1 |
Data is representative of typical yields for aryl bromides.
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, typically requiring a palladium catalyst and a copper co-catalyst.
Table 4: Comparison of Catalysts for Sonogashira Coupling of Bromopyridines
| Catalyst System | Co-catalyst | Base | Solvent | Alkyne | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Phenylacetylene | 60-80 | 2-12 | High | 1-5 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | Various terminal alkynes | RT - 60 | 4-24 | High | 1-5 |
| Pd(OAc)₂ / XPhos | (none) | Cs₂CO₃ | 1,4-Dioxane | Various terminal alkynes | 80-100 | 12-24 | Moderate to High | 2 |
Data is representative of typical yields for structurally similar bromopyridine derivatives.
Experimental Protocols
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for a typical cross-coupling experiment.
Representative Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 8 hours, or until TLC or GC-MS analysis indicates completion of the reaction.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
BINAP (0.015 mmol, 1.5 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
A Comparative Guide to Alternatives for Pyridine Synthesis: Moving Beyond Ethyl 5-bromo-2-methylnicotinate
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the pyridine scaffold remains a cornerstone of modern medicinal chemistry. While functionalized pyridines like Ethyl 5-bromo-2-methylnicotinate offer a convenient entry point for further elaboration, a diverse array of de novo synthetic strategies provides greater flexibility in substituent placement and access to novel chemical space. This guide presents an objective comparison of prominent alternative methodologies for the construction of the pyridine core, with a focus on routes amenable to the synthesis of polysubstituted nicotinic acid derivatives.
This comparison will delve into the classical Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, alongside the versatile Kröhnke method. Each approach will be evaluated based on its synthetic strategy, typical yields, and required reaction conditions, supported by experimental data from the literature.
Comparative Analysis of Pyridine Synthesis Methodologies
To provide a clear and direct comparison, the following table summarizes the key aspects of four major alternatives to using pre-functionalized pyridines. For each method, a plausible synthetic route to a common structural motif, a polysubstituted pyridine, is considered to benchmark their performance.
| Synthesis Method | Key Reagents | Solvent | Catalyst/Conditions | Reaction Time | Typical Yield (%) |
| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium Acetate | Ethanol or Acetic Acid | Reflux, often followed by an oxidation step (e.g., HNO₃, I₂) | 4 - 24 hours | 60 - 90%[1][2] |
| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Ethynyl Ketone | Toluene, Acetic Acid | 50 - 160°C | 6 - 24 hours | 70 - 95%[3][4] |
| Guareschi-Thorpe Pyridine Synthesis | β-Ketoester, Cyanoacetamide, Ammonia/Piperidine | Ethanol or Water | Reflux or 80°C | 4 - 24 hours | 68 - 90%[5][6][7] |
| Kröhnke Pyridine Synthesis | α-Pyridinium Ketone Salt, α,β-Unsaturated Carbonyl, Ammonium Acetate | Glacial Acetic Acid or Methanol | Reflux | 4 - 6 hours | 60 - 98%[8][9] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for each of the discussed pyridine syntheses.
Hantzsch Pyridine Synthesis: A Two-Step Approach
The Hantzsch synthesis is a classic multi-component reaction that proceeds in two main stages: the initial formation of a 1,4-dihydropyridine, followed by its aromatization to the corresponding pyridine.
Step 1: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
A mixture of benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol is stirred at reflux for 4-6 hours. Upon cooling, the precipitated 1,4-dihydropyridine is collected by filtration, washed with cold ethanol, and dried.
Step 2: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
The synthesized 1,4-dihydropyridine (1.0 eq) is dissolved in methanol. To this solution, iodine (1.2 eq) is added, and the mixture is refluxed for 4-10 hours.[10] After completion, the solvent is removed under reduced pressure, and the residue is worked up to yield the final pyridine product. Modern protocols often utilize milder oxidizing agents or photochemical methods for this step.[11]
Bohlmann-Rahtz Pyridine Synthesis: One-Pot Procedure
This method offers a highly convergent route to polysubstituted pyridines from enamines and ethynyl ketones. Modern modifications often allow for a one-pot procedure.[3]
In a round-bottom flask, an enamino ester (1.0 eq) and an ethynyl ketone (1.1 eq) are dissolved in a 5:1 mixture of toluene and acetic acid. The reaction mixture is heated at 50°C for 6 hours. After cooling, the solvent is removed in vacuo, and the crude product is purified by column chromatography to afford the trisubstituted pyridine. The use of acid catalysis allows the reaction to proceed at a lower temperature than the original protocol.[4]
Guareschi-Thorpe Pyridine Synthesis for Pyridones
This method is particularly useful for the synthesis of 2-pyridone derivatives.
A mixture of a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), cyanoacetamide (1.0 eq), and a catalytic amount of piperidine in ethanol is heated at reflux for 4 hours. The product, a 2-oxo-1,2-dihydropyridine-3-carbonitrile, often precipitates from the reaction mixture upon cooling and can be collected by filtration. Recent advancements have demonstrated the use of ammonium carbonate in aqueous media for a greener synthesis.[5][6]
Kröhnke Pyridine Synthesis: A Versatile Approach
The Kröhnke synthesis provides a general and high-yielding route to 2,4,6-trisubstituted pyridines.
To a solution of an α,β-unsaturated ketone (chalcone, 1.0 eq) and a large excess of ammonium acetate (10 eq) in glacial acetic acid, an α-pyridinium methyl ketone salt (1.0 eq) is added. The mixture is heated to reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration and recrystallized.[8]
Visualizing the Synthetic Pathways
To further elucidate the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 11. Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 5-bromo-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common palladium-catalyzed cross-coupling reactions utilizing ethyl 5-bromo-2-methylnicotinate as a key building block. The selection of an appropriate synthetic route is critical for efficiency and yield in the development of novel pharmaceuticals and functional materials. This document presents a comparative analysis of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille reactions, offering benchmark yields, detailed experimental protocols, and a discussion of alternative reagents and catalysts.
Data Presentation: Benchmarking Yields
The following tables summarize typical yields for various cross-coupling reactions. It is important to note that specific yields for this compound are not always available in the literature. Therefore, the data presented includes representative yields from structurally similar bromopyridine substrates to provide a reliable benchmark for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids [1][2]
| Palladium Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High |
Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes [3][4]
| Palladium Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 96 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 82 |
Table 3: Buchwald-Hartwig Amination of Bromopyridines with Amines [5][6]
| Palladium Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 2-24 | 23-89 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 80-95 |
| [Pd(cinnamyl)Cl]₂ | BippyPhos | K₃PO₄ | Toluene | 110 | 24 | High |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | Effective |
Table 4: Heck Reaction of Bromopyridines with Alkenes [7]
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 120 | 16-24 | Good |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | NMP | 120-140 | 16-24 | Good |
| Pd(OAc)₂ | None | K₃PO₄ | DMF/H₂O | 130 | 1 | High |
| Pd/C | None | NaOAc | DMA | 140 | 24 | Moderate |
Table 5: Stille Coupling of Aryl Halides with Organostannanes [8][9]
| Palladium Catalyst | Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| Pd(PPh₃)₄ | None | None | Toluene | 100 | 16 | 76-99 |
| Pd₂(dba)₃ | P(fur)₃ | None | THF | 50 | 1.5 | High |
| PdCl₂(PPh₃)₂ | None | CuI | DMF | 80 | 16 | Good |
| Pd(OAc)₂ | Dabco | None | DMF | 120 | 12 | High |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), degassed
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed DME and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
This protocol outlines a general method for the Sonogashira coupling of this compound with a terminal alkyne.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed DMF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Mandatory Visualization
The following diagrams illustrate a generalized experimental workflow and the catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling | MDPI [mdpi.com]
- 5. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Navigating Reactivity: A Comparative Guide to Bromo-Methyl-Pyridines in Drug Discovery
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted pyridines is paramount for efficient synthesis and lead optimization. This guide provides a comparative analysis of bromo-methyl-pyridine isomers, leveraging Density Functional Theory (DFT) studies to illuminate their electronic properties and predict their behavior in key synthetic transformations.
The strategic placement of bromine and methyl groups on the pyridine ring significantly influences the molecule's electronic landscape, thereby dictating its reactivity. DFT calculations, particularly the analysis of Frontier Molecular Orbitals (HOMO and LUMO), offer a powerful lens through which to rationalize and predict these differences. A smaller HOMO-LUMO energy gap is a strong indicator of higher chemical reactivity and lower kinetic stability.[1][2]
Unveiling Electronic Differences: A Tale of Three Isomers
Table 1: Comparison of DFT Computational Protocols for Bromo-methyl-pyridine Derivatives
| Derivative Studied | DFT Functional | Basis Set | Software |
| 5-aryl-2-methylpyridin-3-amine series | B3LYP | 6-31G(d,p) | Gaussian 09[3] |
| 3-bromo-2-hydroxypyridine | B3LYP | 6-311++G(d,p) | Gaussian 09[2] |
| 2-Bromo-5-methylpyridine | B3LYP | 6-311++G(d,p) | Not Specified[1] |
| 2,6-bis(bromo-methyl)pyridine | B3LYP | 6-311g(d,p) | Not Specified |
Table 2: Comparative Electronic Properties of Bromo-Methyl-Pyridine Derivatives from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE, eV) | Dipole Moment (Debye) |
| Derivatives of 5-bromo-2-methylpyridin-3-amine | ||||
| 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | -5.60 | -1.13 | 4.47 | 1.95[1] |
| 5-(3,4-Difluorophenyl)-2-methylpyridin-3-amine | -5.77 | -1.30 | 4.47 | 1.34[1] |
| 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine | -5.76 | -1.41 | 4.35 | 1.15[1] |
| Other Bromo-methyl-pyridines | ||||
| 2,6-bis(bromo-methyl)pyridine | Not Specified | Not Specified | Not Specified | 6.6832 |
Note: Data for different compounds are sourced from studies employing varied computational levels, which may influence the absolute values.
The data, though fragmented, suggests that substitutions on the pyridine ring significantly influence the electronic properties. For instance, the addition of various aryl groups to the 5-bromo-2-methylpyridin-3-amine core leads to changes in the HOMO-LUMO gap and dipole moment, which in turn affects their reactivity and potential as, for example, chiral dopants for liquid crystals.[3]
Experimental Protocols: A Glimpse into Synthesis and Computation
The insights from DFT studies are most powerful when coupled with robust experimental data. The following protocols outline common experimental and computational procedures for the study of bromo-methyl-pyridines.
Synthesis Protocol: Palladium-Catalyzed Suzuki Cross-Coupling
A prevalent method for the derivatization of bromo-methyl-pyridines is the Suzuki cross-coupling reaction.[1][3]
-
Reactant Preparation : In a reaction vessel, combine the starting bromo-methyl-pyridine (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (1.5-2.3 eq).[1]
-
Solvent and Reflux : Suspend the mixture in a solvent system, typically 1,4-dioxane and water (e.g., a 4:1 ratio).[1]
-
Reaction Conditions : Heat the mixture to reflux (approximately 90-95°C) under a nitrogen atmosphere for a specified time, often around 18 hours.[1][3]
-
Monitoring and Workup : Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated through standard workup procedures.[1]
Computational Protocol: A Standard DFT Approach
DFT calculations provide the theoretical underpinning for understanding the reactivity of these molecules.[1][2]
-
Software : Utilize a quantum chemistry software package such as the GAUSSIAN suite of programs.[1][3]
-
Method and Basis Set : Employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. For geometry optimization and electronic properties, the 6-31G(d,p) basis set is often effective, while a larger set like 6-311++G(d,p) is preferred for more precise frequency and spectroscopic calculations.[1]
-
Geometry Optimization : The molecular geometry of the bromo-methyl-pyridine isomer is optimized to find the lowest energy conformation.
-
Property Calculation : From the optimized structure, key electronic properties are calculated, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and Mulliken population analysis.[1]
Visualizing Reactivity and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the computational workflow and the theoretical relationships between key molecular properties.
References
Confirming the Structure of Ethyl 5-bromo-2-methylnicotinate and its Derivatives: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative overview of standard analytical techniques used to characterize Ethyl 5-bromo-2-methylnicotinate and its derivatives. We present expected data based on analogous compounds and detailed experimental protocols to aid in the structural elucidation process.
Spectroscopic and Crystallographic Data Comparison
The following tables summarize the expected and observed analytical data for this compound and related structures. This data is crucial for confirming the identity and purity of synthesized compounds.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 129477-21-0 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1][2][3][4] |
| Molecular Weight | 244.09 g/mol | [1][4] |
| Appearance | Pale yellow solid | [1] |
Table 2: Predicted ¹H NMR Spectral Data for this compound
Based on spectral data of ethyl benzoate and other substituted nicotinates.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.2 | d | ~2.5 |
| H-6 | ~8.6 | d | ~2.5 |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 |
| -CH₃ | ~2.6 | s | - |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
Based on spectral data of ethyl benzoate and general chemical shift correlations.[5]
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| C-2 | ~158 |
| C-3 | ~128 |
| C-4 | ~140 |
| C-5 | ~120 |
| C-6 | ~150 |
| -OCH₂CH₃ | ~62 |
| -CH₃ | ~24 |
| -OCH₂CH₃ | ~14 |
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]⁺ | 243/245 | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) |
| [M-CH₂CH₃]⁺ | 214/216 | Loss of the ethyl group |
| [M-OCH₂CH₃]⁺ | 198/200 | Loss of the ethoxy group |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to elucidate the structure. Compare ¹³C NMR chemical shifts with predicted values.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Ionization:
-
ESI: For less volatile or thermally labile compounds.
-
EI: For volatile and thermally stable compounds.
-
-
Mass Analysis: Scan a wide mass-to-charge (m/z) range to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). The presence of a characteristic isotopic pattern for bromine (two peaks of nearly equal intensity separated by 2 m/z units) is a key diagnostic feature. Analyze the fragmentation pattern to confirm structural fragments.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing definitive structural proof.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the atomic positions and thermal parameters against the experimental data.
-
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for structural confirmation and a representative synthetic pathway.
Caption: General workflow for the synthesis and structural confirmation of a chemical compound.
Caption: A generalized reaction scheme for the synthesis of ethyl nicotinate derivatives.
References
Safety Operating Guide
Proper Disposal of Ethyl 5-bromo-2-methylnicotinate: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of Ethyl 5-bromo-2-methylnicotinate (CAS No. 129477-21-0), a halogenated nicotinic acid derivative utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1] Proper handling and disposal are imperative to mitigate these risks. The primary route of disposal for this compound and its contaminated materials is incineration by a licensed hazardous waste disposal facility.
Key Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.
| Property | Value |
| CAS Number | 129477-21-0 |
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.09 g/mol |
| Appearance | Pale yellow solid[2][3] |
| Solubility | Slightly soluble in water[1][2][4] |
| Boiling Point | 263 °C[4] |
| Flash Point | 113 °C[4] |
| Density | 1.439 g/cm³[4] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the following personal protective equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and, if handling large quantities or there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator is necessary.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep the material to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Collection: Place all contaminated materials, including absorbent pads and cleaning supplies, into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the disposal of this compound.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
As a halogenated organic compound, it is crucial to segregate this waste stream from non-halogenated chemical waste to ensure proper disposal and to potentially reduce disposal costs.
-
-
Container Management:
-
Use a robust, leak-proof, and chemically compatible container for waste collection.
-
The container must be kept tightly sealed at all times, except when adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., irritant).
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Storage should be at room temperature in a dry environment.[1]
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management company.
-
Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.
-
Never attempt to dispose of this compound down the drain or as regular solid waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Ethyl 5-bromo-2-methylnicotinate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Ethyl 5-bromo-2-methylnicotinate. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following risk profile:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given these hazards, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[1] |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are required. A face shield should be worn in situations with a high risk of splashing.[1][2] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times. For larger quantities or when splashing is likely, a chemical-resistant apron is advised. |
| Respiratory Protection | Air-purifying respirator | Use a respirator with an organic vapor cartridge and a particulate pre-filter (e.g., OV/P100) in a well-ventilated area or a chemical fume hood.[3][4] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to ensure safety. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.
-
Put on all required personal protective equipment (PPE) as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
-
Handling:
-
Cleanup:
-
After handling, decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Properly segregate and label all waste streams as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated waste stream.
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for halogenated organic compounds.
Disposal Protocol:
-
Solid Waste:
-
All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, clearly labeled "Halogenated Solid Waste" container.
-
-
Liquid Waste:
-
Unused solutions and solvent rinses containing the compound must be collected in a sealed, properly labeled "Halogenated Liquid Waste" container.
-
Do not mix with non-halogenated waste streams.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a small amount of an appropriate organic solvent (e.g., acetone or ethanol) and collect the rinsate in the "Halogenated Liquid Waste" container.
-
After the initial solvent rinse, glassware can be washed with soap and water.
-
-
Waste Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Follow your institution's procedures for arranging the pickup and disposal of hazardous waste by certified personnel.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
